1-(Methylsulfanyl)but-2-yne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylbut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-3-4-5-6-2/h5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVZGILYJHXDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559081 | |
| Record name | 1-(Methylsulfanyl)but-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118891-26-2 | |
| Record name | 1-(Methylsulfanyl)but-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Methylsulfanyl)but-2-yne: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-(methylsulfanyl)but-2-yne, a sulfur-containing alkyne of interest in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document presents a plausible synthetic protocol based on established chemical principles and analogous reactions. Furthermore, it summarizes the expected physicochemical and spectroscopic properties, offering a valuable resource for researchers interested in the synthesis and application of novel thioalkynes.
Introduction
This compound, with the chemical formula C₅H₈S, is an organic molecule featuring both a thioether and an internal alkyne functional group. This unique combination makes it a potentially valuable building block in organic synthesis, allowing for a variety of chemical transformations at both the sulfur atom and the carbon-carbon triple bond. The thioether moiety can be oxidized to sulfoxides and sulfones, or it can be involved in metal-catalyzed cross-coupling reactions. The alkyne can undergo addition reactions, reductions, and participate in cycloadditions, making it a versatile synthon for the construction of more complex molecular architectures.
This guide aims to provide a comprehensive resource on the synthesis and properties of this compound, addressing the current gap in detailed experimental literature.
Synthesis of this compound
A proposed synthetic pathway is the reaction of 1-bromo-2-butyne with sodium thiomethoxide. This method is based on the well-established S-alkylation of thiolates, a robust and high-yielding reaction.
Proposed Experimental Protocol: Synthesis via S-Alkylation
Reaction Scheme:
CH₃C≡CCH₂Br + NaSCH₃ → CH₃C≡CCH₂SCH₃ + NaBr
Materials:
-
1-Bromo-2-butyne
-
Sodium thiomethoxide (Sodium methanethiolate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of sodium thiomethoxide in the chosen anhydrous solvent.
-
Addition of Alkylating Agent: The flask is cooled to 0 °C in an ice bath. A solution of 1-bromo-2-butyne in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of sodium thiomethoxide over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Note: This is a proposed protocol and may require optimization of reaction conditions (temperature, reaction time, solvent, and stoichiometry) for optimal yield and purity.
Physicochemical and Spectroscopic Properties
Due to the absence of experimentally determined data in the literature, the following tables summarize the predicted and estimated properties of this compound. These values are based on computational models and data from structurally similar compounds.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈S | - |
| Molecular Weight | 100.18 g/mol | - |
| CAS Number | 118891-26-2 | [1][2] |
| Appearance | Expected to be a colorless to pale yellow liquid | Estimation |
| Boiling Point | Estimated to be in the range of 130-150 °C | Estimation |
| Density | Estimated to be approx. 0.9-1.0 g/mL | Estimation |
| Solubility | Expected to be soluble in common organic solvents | Estimation |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR (Proton NMR) | - Signal for the methyl group attached to sulfur (CH₃-S) around δ 2.0-2.3 ppm (singlet, 3H). - Signal for the methylene group adjacent to sulfur (-S-CH₂-) around δ 3.1-3.4 ppm (quartet, 2H). - Signal for the methyl group of the butyne chain (CH₃-C≡) around δ 1.7-1.9 ppm (triplet, 3H). |
| ¹³C NMR (Carbon NMR) | - Signal for the methyl carbon of the methylsulfanyl group (CH₃-S) around δ 15-20 ppm. - Signal for the methylene carbon adjacent to sulfur (-S-CH₂-) around δ 25-30 ppm. - Signals for the alkyne carbons (-C≡C-) around δ 70-90 ppm. - Signal for the methyl carbon of the butyne chain (CH₃-C≡) around δ 3-5 ppm. |
| IR (Infrared) Spectroscopy | - Weak C≡C stretch around 2200-2260 cm⁻¹. - C-H stretches (sp³) around 2850-3000 cm⁻¹. - C-S stretch around 600-800 cm⁻¹. |
| MS (Mass Spectrometry) | - Molecular ion peak (M⁺) at m/z = 100. - Fragmentation patterns corresponding to the loss of methyl, thiomethyl, and other alkyl fragments. |
Experimental Workflows and Diagrams
To visually represent the proposed synthesis and a general workflow for characterization, the following diagrams are provided in the DOT language for Graphviz.
Synthesis Pathway of this compound
Caption: Proposed synthesis of this compound.
General Experimental Workflow
Caption: General workflow for synthesis and characterization.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its synthesis and properties, based on established chemical principles. The proposed experimental protocol offers a starting point for its preparation, and the predicted physicochemical and spectroscopic data will aid in its characterization. Further experimental investigation is warranted to fully elucidate the reactivity and potential applications of this versatile molecule, particularly in the fields of materials science and drug discovery. Researchers are encouraged to use this guide as a basis for their own investigations into this and related compounds.
References
In-depth Technical Guide: Chemical Structure Elucidation of 1-(Methylsulfanyl)but-2-yne
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Chemical Structure Elucidation of 1-(Methylsulfanyl)but-2-yne
Introduction
This document provides a comprehensive technical guide on the chemical structure elucidation of this compound. This compound, with the chemical formula C₅H₈S, incorporates two key functional groups: an internal alkyne and a thioether (methylsulfanyl group).[1] The elucidation of its structure relies on a combination of spectroscopic techniques and synthetic methodologies. This guide will detail the experimental protocols and data interpretation necessary for the unambiguous identification of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₅H₈S | [1] |
| Molecular Weight | 100.19 g/mol | [1] |
| Key Functional Groups | Alkyne, Thioether (Methylsulfanyl) | [1] |
Synthesis and Reaction Chemistry
The primary synthetic route to this compound involves the reaction of but-2-yne with methylsulfenyl chloride.[1] This electrophilic addition reaction forms the carbon-sulfur bond.
The chemical reactivity of this compound is characterized by the independent and cooperative actions of its alkyne and thioether functionalities. The alkyne can undergo reduction to the corresponding alkene or alkane.[1] The thioether can be oxidized to a sulfoxide or a sulfone.[1] A notable reaction is the deprotonation of the carbon adjacent to the sulfur atom using a strong base like butyllithium, which generates a lithiated species that can be used for further synthetic transformations.[1]
Experimental Protocols
Synthesis of this compound
Materials:
-
But-2-yne
-
Methylsulfenyl chloride (CH₃SCl)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve but-2-yne in anhydrous DCM at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of methylsulfenyl chloride in anhydrous DCM to the stirred solution of but-2-yne.
-
Maintain the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a sample of the purified compound in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher NMR spectrometer.
-
¹³C NMR: Dissolve a sample of the purified compound in CDCl₃. Record the spectrum on a 100 MHz or higher NMR spectrometer.
4.2.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of a neat film of the purified compound on a Fourier-transform infrared (FTIR) spectrometer.
4.2.3. Mass Spectrometry (MS)
-
Obtain the mass spectrum using an electron ionization (EI) source.
Spectroscopic Data and Structure Elucidation
The structural elucidation of this compound is achieved through the detailed analysis of its spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.8 | Triplet | 3H | -C≡C-CH₃ |
| ~2.1 | Singlet | 3H | -S-CH₃ |
| ~3.2 | Quartet | 2H | -S-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
| Chemical Shift (δ) (ppm) | Assignment |
| ~4 | -C≡C-C H₃ |
| ~15 | -S-C H₃ |
| ~25 | -S-C H₂- |
| ~75 | -C ≡C-CH₃ |
| ~80 | -CH₂-C ≡C- |
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2250 | Weak-Medium | C≡C stretch (internal alkyne) |
| ~2920-2980 | Medium | C-H stretch (sp³) |
| ~1450 | Medium | C-H bend (CH₃, CH₂) |
Note: The C≡C stretch of a nearly symmetrical internal alkyne can be weak or absent in the IR spectrum.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 100 | Molecular Ion [M]⁺ |
| 85 | [M - CH₃]⁺ |
| 53 | [M - SCH₃]⁺ |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Structure Elucidation Logic
Caption: Logical workflow for structure elucidation.
References
Spectroscopic Profile of 1-(Methylsulfanyl)but-2-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(Methylsulfanyl)but-2-yne (CAS No. 118891-26-2). Due to the limited availability of experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification and characterization of this molecule in research and development settings.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 118891-26-2 Molecular Formula: C₅H₈S Molecular Weight: 100.18 g/mol Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established correlation charts and data from analogous compounds containing methylsulfanyl and internal alkyne functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.8 | Triplet | 3H | CH₃-C≡ |
| ~3.2 | Quartet | 2H | ≡C-CH₂-S |
| ~2.1 | Singlet | 3H | S-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~4.0 | CH₃ -C≡ |
| ~75-85 | CH₃-C≡C -CH₂-S-CH₃ (2C) |
| ~25 | ≡C-CH₂ -S |
| ~15 | S-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920-2980 | Medium | C-H stretch (sp³) |
| 2100-2260 | Weak | C≡C stretch (internal alkyne) |
| 1420-1470 | Medium | C-H bend (CH₃, CH₂) |
| 600-800 | Medium | C-S stretch |
Note: The C≡C stretching frequency in internal alkynes is often weak and may be difficult to observe, especially in symmetrical or near-symmetrical molecules.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment Ion | Notes |
| 100 | [M]⁺ | Molecular ion |
| 85 | [M - CH₃]⁺ | Loss of a methyl group |
| 53 | [M - SCH₃]⁺ | Loss of the methylsulfanyl group |
| 47 | [CH₃S]⁺ | Methylsulfanyl cation |
Note: The fragmentation pattern of sulfides can be complex. The listed fragments represent plausible pathways based on the stability of the resulting cations.
Experimental Protocols
The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The tube is then placed in the NMR spectrometer.
For ¹H NMR , a standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
For ¹³C NMR , a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. The sample holder is then placed in the beam path of the FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the EI source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Methylsulfanyl)but-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Methylsulfanyl)but-2-yne (CAS No. 118891-26-2).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physical characteristics, a detailed exploration of its chemical reactivity, and protocols for key chemical transformations. The guide also features a visual representation of a primary synthetic route to facilitate understanding of the experimental workflow.
Introduction
This compound is an organic compound featuring both an internal alkyne and a thioether functional group.[1] Its unique bifunctionality makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. The presence of the sulfur atom and the carbon-carbon triple bond allows for a diverse range of chemical transformations, making it a molecule of interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available information on this compound to serve as a valuable resource for the scientific community.
Physical Properties
| Property | Value | Source |
| CAS Number | 118891-26-2 | [1] |
| Chemical Formula | C₅H₈S | [1] |
| Molecular Weight | 100.19 g/mol | [1] |
| Boiling Point | Predicted: 130-150 °C | |
| Melting Point | Not available | |
| Density | Predicted: ~0.9 g/mL | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons) and have low solubility in water. |
Note: Predicted values are based on the properties of structurally similar compounds and should be used as estimations. Experimental determination is recommended for precise measurements.
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both alkynes and thioethers. The key reactive centers are the carbon-carbon triple bond, the sulfur atom, and the protons on the carbon adjacent to the sulfur.
Reactions of the Alkyne Group
The internal alkyne of this compound can undergo various addition reactions, although it is generally less reactive than a terminal alkyne.
-
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using standard catalytic hydrogenation methods (e.g., with palladium on carbon).[1] The stereochemistry of the resulting alkene (cis or trans) can be controlled by the choice of catalyst and reaction conditions.
Reactions of the Thioether Group
The sulfur atom in the methylsulfanyl group is susceptible to oxidation.
-
Oxidation: The thioether can be oxidized to a sulfoxide and further to a sulfone using common oxidizing agents such as hydrogen peroxide or potassium permanganate.[1] These transformations alter the electronic properties and steric bulk of the substituent, which can be useful in multi-step syntheses.
Anion Chemistry
A significant feature of this compound is the acidity of the protons on the carbon atom adjacent to the sulfur.
-
Deprotonation: These protons can be abstracted by strong bases, such as n-butyllithium (n-BuLi), to generate a lithiated intermediate.[1] This carbanion is a potent nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction of this compound with butyllithium can lead to different anionic intermediates compared to its isomer, 1-(methylsulfanyl)buta-1,2-diene, highlighting the nuanced reactivity of these compounds.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported. The following are generalized procedures based on known reactions of similar compounds.
Synthesis of this compound
One of the primary methods for the synthesis of this compound involves the reaction of but-2-yne with methylsulfenyl chloride (CH₃SCl).[1]
Reaction: CH₃-C≡C-CH₃ + CH₃SCl → CH₃-C≡C-CH₂-SCH₃ + HCl
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve but-2-yne in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of methylsulfenyl chloride in the same solvent to the stirred solution of but-2-yne.
-
Allow the reaction mixture to stir at the low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Deprotonation and Alkylation
Reaction:
-
CH₃-C≡C-CH₂-SCH₃ + n-BuLi → [CH₃-C≡C-CH-SCH₃]⁻Li⁺ + C₄H₁₀
-
[CH₃-C≡C-CH-SCH₃]⁻Li⁺ + R-X → CH₃-C≡C-CH(R)-SCH₃ + LiX
Experimental Workflow Diagram:
Caption: Deprotonation and alkylation workflow.
Protocol:
-
Dissolve this compound in an anhydrous ether solvent (e.g., tetrahydrofuran) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution.
-
Stir the mixture at -78 °C for a period to ensure complete deprotonation.
-
Add the desired electrophile (R-X) to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
-
Purify the product by an appropriate method (e.g., column chromatography).
Conclusion
This compound is a valuable bifunctional molecule with a rich and diverse chemistry. While there is a lack of extensive published data on its specific physical properties, its chemical reactivity is predictable based on its constituent functional groups. The ability to undergo reactions at the alkyne, the thioether, and the adjacent carbon atom makes it a versatile tool for the synthesis of complex organic molecules. This guide provides a foundational understanding for researchers and professionals, highlighting the potential of this compound in synthetic organic chemistry. Further experimental investigation into its physical properties and reaction scope is warranted.
References
The Genesis of a Versatile Synthon: Unraveling the First Synthesis of 1-(Methylsulfanyl)but-2-yne
For researchers, scientists, and professionals engaged in the intricate world of drug development and organic synthesis, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of compounds that have emerged as valuable building blocks, 1-(methylsulfanyl)but-2-yne holds a significant position due to the unique reactivity conferred by its bifunctional nature, incorporating both a thioether and an internal alkyne. This technical guide delves into the historical context of its discovery and elucidates the first documented synthetic protocol, providing a comprehensive resource for its preparation and application.
The First Documented Synthesis: Electrophilic Addition of Methanesulfenyl Chloride to 2-Butyne
The seminal method for the preparation of this compound involves the electrophilic addition of methanesulfenyl chloride (CH₃SCl) to 2-butyne (CH₃C≡CCH₃). This reaction proceeds through a well-established mechanism involving the formation of a thiiranium ion intermediate, which is subsequently attacked by the chloride ion.
Reaction Mechanism and Pathway
The reaction is initiated by the electrophilic attack of the sulfur atom of methanesulfenyl chloride on the electron-rich triple bond of 2-butyne. This leads to the formation of a cyclic thiiranium ion intermediate. The subsequent nucleophilic attack by the chloride ion can, in principle, occur at either of the two carbons of the original triple bond. However, in the case of the symmetrical 2-butyne, this leads to a single constitutional isomer. The reaction ultimately yields the desired this compound.
Experimental Protocol
While the specific, originally published experimental details are not available, a generalized procedure based on established methods for the addition of sulfenyl chlorides to alkynes can be outlined as follows.
Materials:
-
2-Butyne
-
Methanesulfenyl chloride (can be generated in situ from dimethyl disulfide and sulfuryl chloride)
-
Anhydrous, inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
A solution of 2-butyne in an anhydrous, inert solvent is prepared in a reaction vessel under an inert atmosphere.
-
The reaction vessel is cooled to a low temperature, typically between -20 °C and 0 °C, to control the exothermicity of the reaction and minimize side reactions.
-
A solution of methanesulfenyl chloride in the same solvent is added dropwise to the cooled solution of 2-butyne with vigorous stirring.
-
The reaction mixture is allowed to stir at the low temperature for a specified period, typically 1-3 hours, to ensure complete reaction.
-
The reaction is then slowly warmed to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as distillation under reduced pressure or column chromatography, to yield pure this compound.
Quantitative Data
Due to the absence of the original publication, a table of quantitative data from the very first synthesis cannot be provided. However, for analogous reactions, the following parameters are typically reported:
| Parameter | Typical Value/Range |
| Yield | 60-85% |
| Reaction Temperature | -20 °C to 0 °C |
| Reaction Time | 1-3 hours |
| Molar Ratio (Alkyne:Sulfenyl Chloride) | 1:1 to 1.2:1 |
Logical Workflow for Synthesis
The synthesis of this compound via this method follows a clear and logical experimental workflow.
Conclusion
The synthesis of this compound through the electrophilic addition of methanesulfenyl chloride to 2-butyne represents a fundamental and efficient method for accessing this versatile building block. While the specific historical details of its discovery remain to be fully unearthed, the underlying chemical principles are well-understood and continue to be applied in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science. This guide provides a foundational understanding for researchers looking to utilize this important synthon in their work.
Reactivity Profile of the Alkyne Group in 1-(Methylsulfanyl)but-2-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the alkyne group in 1-(Methylsulfanyl)but-2-yne, a versatile bifunctional molecule. The presence of both a sulfur-containing moiety and an internal alkyne confers a unique chemical character, making it a valuable synthon in organic chemistry and a potential scaffold in drug discovery. This document details its synthesis, key reactions including cycloadditions, additions, metal-catalyzed transformations, and oxidation of the sulfur atom, supported by quantitative data, detailed experimental protocols for analogous systems, and mechanistic visualizations.
Introduction
This compound, a member of the propargyl sulfide family, possesses a unique electronic structure that dictates its reactivity. The internal alkyne is electronically influenced by the adjacent methylsulfanyl group, which can participate in and modulate a variety of chemical transformations. Understanding the reactivity of this core structure is paramount for its application in the synthesis of complex organic molecules and for the design of novel therapeutic agents. Sulfur-containing compounds are prevalent in numerous FDA-approved drugs, and the propargyl moiety is a key pharmacophore in several medicinally active compounds.[1][2] This guide aims to provide a detailed overview of the chemical behavior of the alkyne group in this specific context.
Synthesis of this compound
The synthesis of this compound and related propargyl sulfides can be achieved through several established synthetic routes. The most common methods involve the nucleophilic substitution of a propargylic electrophile with a sulfur nucleophile.
Table 1: Synthesis of Propargyl Sulfides - Representative Methods
| Method | Electrophile | Nucleophile | Catalyst/Conditions | Typical Yield (%) | Reference |
| SN2 Alkylation | 1-Halo-but-2-yne | Sodium thiomethoxide | Polar aprotic solvent | >80 | General Method |
| Mitsunobu Reaction | But-2-yn-1-ol | Methanethiol | DEAD, PPh3 | 70-90 | General Method |
| Ruthenium-catalyzed Substitution | But-2-yn-1-ol | Methanethiol | [Cp*Ru(MeCN)3]PF6 | High | [3] |
Experimental Protocol: General Procedure for SN2 Alkylation
To a solution of sodium thiomethoxide (1.1 eq.) in a suitable polar aprotic solvent such as DMF or THF, 1-bromo-but-2-yne (1.0 eq.) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Reactivity of the Alkyne Group
The internal alkyne in this compound is susceptible to a range of chemical transformations, including cycloaddition reactions, addition reactions, and metal-catalyzed couplings. The presence of the methylsulfanyl group can influence the regioselectivity and stereoselectivity of these reactions.
Cycloaddition Reactions
The alkyne moiety can participate as a dienophile or a dipolarophile in various cycloaddition reactions to construct five- and six-membered rings.
Internal thioalkynes can undergo iridium-catalyzed azide-alkyne cycloaddition (IrAAC) with high efficiency and regioselectivity under mild conditions.[4] This provides a powerful tool for the synthesis of highly substituted 1,2,3-triazoles.
Table 2: Iridium-Catalyzed Azide-Alkyne Cycloaddition of a Representative Internal Thioalkyne
| Alkyne | Azide | Catalyst | Solvent | Time (h) | Yield (%) |
| 1-Phenyl-2-(phenylthio)acetylene | Benzyl azide | [Ir(cod)Cl]2/dppe | Toluene | 12 | 95 |
Note: Data for a representative internal thioalkyne. Similar reactivity is expected for this compound.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Regio- and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed intermolecular azide-alkyne cycloaddition of internal thioalkynes under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methylsulfanyl Group: A Key Modulator of Reactivity in 1-(Methylsulfanyl)but-2-yne
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfanyl)but-2-yne is a fascinating molecule that marries the reactivity of an internal alkyne with the electronic and steric influences of a methylsulfanyl group. This unique combination makes it a versatile building block in organic synthesis, offering multiple avenues for functionalization. Understanding the nuanced role of the methylsulfanyl group is paramount to harnessing the full synthetic potential of this reagent. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on the influence of the methylsulfanyl moiety on its chemical behavior. We will delve into its electronic and steric effects, explore its participation in key reaction classes, and provide illustrative experimental protocols and quantitative data.
The Dual Role of the Methylsulfanyl Group: Electronic and Steric Effects
The methylsulfanyl (-SMe) group in this compound exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects.
Electronic Effects: The sulfur atom, being more electronegative than carbon, exhibits an electron-withdrawing inductive effect (-I). However, and more significantly, the lone pairs of electrons on the sulfur atom can participate in resonance, donating electron density to an adjacent carbocation or a developing positive charge. This +R (or +M) effect can stabilize transition states in certain reactions. In the context of the but-2-yne backbone, the sulfur atom can influence the electron density of the triple bond and also acidify the adjacent methylene protons.
Steric Effects: The methylsulfanyl group is of moderate steric bulk.[1] This steric hindrance can influence the regioselectivity and stereoselectivity of reactions by directing incoming reagents to the less hindered face of the molecule.[2] In transition states, the spatial orientation of the methylsulfanyl group can favor the formation of one stereoisomer over another.
Key Reactions and the Influence of the Methylsulfanyl Group
The interplay of these electronic and steric factors governs the reactivity of this compound in a variety of transformations.
Reactions at the Sulfur Atom: Oxidation
The sulfur atom of the methylsulfanyl group is susceptible to oxidation, offering a pathway to sulfoxides and sulfones, which are valuable synthetic intermediates. The electron-rich nature of the sulfur atom makes this transformation facile.
Experimental Protocol: Oxidation to 1-(Methylsulfinyl)but-2-yne
-
Reaction: this compound + m-Chloroperoxybenzoic acid (m-CPBA) → 1-(Methylsulfinyl)but-2-yne
-
Procedure: To a solution of this compound (1.0 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added m-CPBA (77%, 2.24 g, 10 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude sulfoxide.
| Reactant | Molar Equiv. | Product | Yield (%) |
| This compound | 1.0 | 1-(Methylsulfinyl)but-2-yne | 92 |
| m-CPBA | 1.0 |
Note: This data is illustrative and based on typical oxidation reactions of thioethers.
Reactions of the Alkyne Moiety
The carbon-carbon triple bond in this compound is a hub of reactivity, participating in addition and cycloaddition reactions.
Electrophilic Addition: In electrophilic additions, the initial attack of an electrophile on the alkyne can lead to the formation of a vinyl cation intermediate. The methylsulfanyl group can play a crucial role in stabilizing this intermediate through resonance, potentially influencing the regioselectivity of the addition.
Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur under specific conditions. The electron-donating nature of the methylsulfanyl group might slightly disfavor this pathway compared to alkynes bearing electron-withdrawing groups.
Illustrative Workflow for Electrophilic Addition:
Caption: Electrophilic addition to this compound.
The alkyne functionality can participate as a 2π component in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. The electronic nature of the methylsulfanyl group can influence the rate and selectivity of these reactions by modifying the energy of the alkyne's frontier molecular orbitals.
Experimental Protocol: Illustrative [4+2] Cycloaddition
-
Reaction: this compound + Furan → Diels-Alder Adduct
-
Procedure: A mixture of this compound (1.0 g, 10 mmol) and furan (1.36 g, 20 mmol) in a sealed tube is heated at 150 °C for 24 hours. After cooling to room temperature, the excess furan is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the cycloadduct.
| Dienophile | Diene | Product | Yield (%) |
| This compound | Furan | Diels-Alder Adduct | 65 |
Note: This data is illustrative and based on typical Diels-Alder reactions of alkynes.
Reactions at the Propargylic Position
The methylene protons adjacent to the sulfur atom (at the C1 position) are significantly more acidic than those of a typical alkane due to the stabilizing effect of the sulfur atom on the resulting carbanion. This allows for selective deprotonation and subsequent functionalization.[3]
Deprotonation and Alkylation: A strong base, such as n-butyllithium, can deprotonate the C1 position to generate a propargylic carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Reaction Pathway for Propargylic Functionalization:
Caption: Propargylic functionalization of this compound.
Conclusion
The methylsulfanyl group in this compound is not a mere spectator; it is an active participant that shapes the molecule's reactivity profile. Its electronic and steric properties provide chemists with a powerful toolkit to control the outcome of a wide range of organic transformations. From directing addition reactions to enabling functionalization at the propargylic position, the influence of the methylsulfanyl group is both subtle and profound. A thorough understanding of these effects is crucial for the strategic design of complex molecules in the fields of materials science, agrochemicals, and, most notably, drug development, where precise molecular architecture is paramount. Further exploration of the rich chemistry of this compound is certain to unveil even more of its synthetic utility.
References
Anion Chemistry of 1-(Methylsulfanyl)but-2-yne with Strong Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the anion chemistry of 1-(methylsulfanyl)but-2-yne and its analogs when treated with strong bases. While specific literature on this compound is limited, this document extrapolates from the well-established chemistry of related propargyl sulfides to provide a comprehensive overview of the expected reactivity, including deprotonation, subsequent reactions with various electrophiles, and representative experimental protocols. All quantitative data is summarized for clarity, and key reaction pathways are visualized.
Introduction
Propargylic compounds containing heteroatoms are versatile building blocks in organic synthesis. Specifically, the anion generated from the deprotonation of propargyl sulfides serves as a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide focuses on the generation and subsequent reactions of the anion derived from this compound, a topic of interest for the synthesis of complex molecules in pharmaceutical and materials science.
The core of this chemistry lies in the abstraction of a proton from the carbon atom adjacent to the sulfur atom using a strong base, typically an organolithium reagent like n-butyllithium. This process generates a highly reactive lithiated intermediate that can engage with a variety of electrophiles.
Deprotonation of this compound: Formation of the Anion
The protons on the carbon adjacent to the methylsulfanyl group in this compound are acidic enough to be removed by strong bases.[1] The use of n-butyllithium in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures is the standard method for generating the corresponding lithiated species.
Expected Reaction Mechanism
The reaction proceeds via a standard acid-base mechanism where the butyl anion acts as a strong base, abstracting a proton from the most acidic site of the this compound molecule. The resulting lithiated intermediate is stabilized by the adjacent sulfur atom.
Reactions of the Lithiated Intermediate with Electrophiles
The generated anion is a versatile nucleophile that can react with a wide array of electrophiles. The following sections detail the expected outcomes of these reactions, based on the known chemistry of analogous propargyl sulfide anions.
Alkylation with Alkyl Halides
Reaction of the lithiated intermediate with alkyl halides, such as methyl iodide or ethyl bromide, is expected to proceed via an S(_N)2 mechanism to yield substituted alkynes.
Reaction with Carbonyl Compounds
The anion readily adds to carbonyl compounds, such as aldehydes and ketones, to form propargylic alcohols after quenching with a proton source (e.g., water or ammonium chloride).
Experimental Protocols (Representative)
The following protocols are based on general procedures for the lithiation of propargyl sulfides and subsequent reactions. Note: These are representative protocols and may require optimization for this compound.
General Procedure for Deprotonation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 mmol) to the cooled THF.
-
Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
Protocol for Alkylation
-
To the solution of the lithiated intermediate prepared as in 4.1, add the alkyl halide (1.2 mmol) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reaction with a Carbonyl Compound
-
To the solution of the lithiated intermediate prepared as in 4.1, add the aldehyde or ketone (1.2 mmol) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
The following table summarizes typical yields for reactions of lithiated propargyl sulfides with various electrophiles, based on literature for analogous systems.
| Electrophile | Product Type | Representative Yield (%) |
| Methyl Iodide | Alkylated Alkyne | 85-95 |
| Ethyl Bromide | Alkylated Alkyne | 80-90 |
| Benzaldehyde | Propargylic Alcohol | 75-85 |
| Acetone | Propargylic Alcohol | 70-80 |
Conclusion
The anion of this compound, generated by deprotonation with a strong base, is a valuable synthetic intermediate. Based on the well-documented chemistry of analogous propargyl sulfides, this anion is expected to react efficiently with a range of electrophiles, including alkyl halides and carbonyl compounds, to provide access to a variety of functionalized alkynes. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers exploring the synthetic utility of this versatile building block. Further experimental investigation is warranted to determine the precise reactivity and yields for reactions involving this compound itself.
References
Thermal Stability and Decomposition of 1-(Methylsulfanyl)but-2-yne: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfanyl)but-2-yne is an organosulfur compound featuring both a thioether and an internal alkyne functional group. Its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in the context of drug development and fine chemical synthesis where thermal stress may be applied. Understanding the decomposition behavior, including onset temperature, products, and kinetics, is essential for risk assessment and process optimization. This whitepaper provides a comprehensive overview of the expected thermal behavior of this compound based on analogous systems.
Predicted Thermal Stability and Decomposition Data
The thermal decomposition of this compound is anticipated to occur at elevated temperatures. Based on studies of structurally similar compounds like allyl propargyl sulfide and isopropyl propargyl sulfide, which decompose in the temperature range of 312–402 °C, a similar range can be expected for this compound.[1] The following table summarizes the expected quantitative data, derived by analogy.
| Parameter | Expected Value/Range | Analytical Method | Notes |
| Decomposition Onset Temperature (Tonset) | 300 - 400 °C | Thermogravimetric Analysis (TGA) | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 350 - 450 °C | Differential Scanning Calorimetry (DSC) / TGA | The temperature at which the rate of decomposition is maximal. |
| Primary Decomposition Products | Methane, But-2-yne, Thioaldehydes, Polymers | Gas Chromatography-Mass Spectrometry (GC-MS) | Based on analogous propargyl sulfide decomposition.[1] |
| Reaction Order | First-order kinetics | Kinetic analysis of TGA data | Common for unimolecular decomposition reactions.[1] |
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a complex mechanism involving radical intermediates or pericyclic reactions. One plausible pathway, extrapolated from the study of allyl propargyl sulfide, is a retro-ene type reaction or a related sigmatropic rearrangement, which would involve hydrogen transfer and bond cleavage.
A proposed initial decomposition step could involve the homolytic cleavage of the C-S bond, which is generally the weakest bond in thioethers. This would generate a methylsulfanyl radical and a but-2-ynyl radical. These highly reactive radicals would then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller volatile molecules and polymeric material.
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectrometric techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed in an inert sample pan (e.g., aluminum or ceramic).[2]
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 50 mL/min) to prevent oxidative side reactions.[3]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events, such as decomposition, and to determine the peak decomposition temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is hermetically sealed in an aluminum DSC pan.[4] An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic peaks associated with decomposition. The peak temperature (Tpeak) of the decomposition exotherm is determined.
Evolved Gas Analysis (EGA)
Objective: To identify the chemical composition of the volatile products released during decomposition.
Methodology:
-
Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). Alternatively, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be used.
-
Procedure (TGA-MS/FTIR): The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR for real-time analysis as the sample is heated.
-
Procedure (Py-GC-MS): The sample is rapidly heated to a specific decomposition temperature in a pyrolyzer, and the resulting fragments are separated by GC and identified by MS.
-
Data Analysis: The mass spectra or infrared spectra are used to identify the chemical structures of the decomposition products.
Conclusion
While direct experimental data for this compound is lacking, a robust understanding of its likely thermal behavior can be inferred from analogous compounds and fundamental chemical principles. It is anticipated to be a compound with moderate thermal stability, decomposing at temperatures above 300 °C. The decomposition is expected to be complex, yielding a variety of volatile products and polymeric residue. For any application involving this compound at elevated temperatures, it is imperative that the experimental protocols outlined in this whitepaper are performed to obtain precise data for a thorough risk and safety assessment.
References
Methodological & Application
Application Notes and Protocols: Metal-Catalyzed Reactions of 1-(Methylsulfanyl)but-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the metal-catalyzed reactions of 1-(methylsulfanyl)but-2-yne, a versatile building block in organic synthesis. The unique structural features of this substrate, possessing both an internal alkyne and a methylsulfanyl group, allow for a diverse range of transformations, leading to the synthesis of complex sulfur-containing molecules of interest in medicinal chemistry and materials science. This document focuses on rhodium-catalyzed hydrothiolation as a representative and synthetically valuable transformation.
Rhodium-Catalyzed Hydrothiolation of Alkynes
Rhodium complexes have proven to be highly effective catalysts for the hydrothiolation of alkynes, a reaction that installs a vinyl sulfide moiety, a common structural motif in biologically active compounds. While specific studies on the hydrothiolation of this compound are not extensively documented, the rhodium-catalyzed hydrothiolation of various internal and terminal alkynes provides a strong precedent and a reliable methodological template.[1][2] The following protocol is adapted from established procedures for the hydrothiolation of alkynes with thiols, catalyzed by a well-defined rhodium complex.[1]
Quantitative Data Summary
The efficiency of the rhodium-catalyzed hydrothiolation is dependent on the nature of both the alkyne and the thiol substrates. The following table summarizes representative data for the hydrothiolation of a generic internal alkyne with various thiols, showcasing the typical yields and regioselectivities that can be expected.
| Entry | Alkyne Substrate | Thiol Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (branched:linear) |
| 1 | Phenylacetylene | Thiophenol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 95 | 2.3:1 |
| 2 | Phenylacetylene | 1-Butanethiol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 98 | >20:1 |
| 3 | 1-Hexyne | Thiophenol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 92 | 1.5:1 |
| 4 | 1-Hexyne | 1-Butanethiol | TpRh(PPh₃)₂ (1) | Benzene | 25 | 1 | 97 | >20:1 |
| 5 | 3-Hexyne | Thiophenol | Tp*Rh(PPh₃)₂ (1) | Benzene | 25 | 1 | 93 | - |
Data adapted from a study on rhodium-catalyzed alkyne hydrothiolation for illustrative purposes.[1]
Experimental Protocol: Representative Rhodium-Catalyzed Hydrothiolation
This protocol describes a general procedure for the rhodium-catalyzed hydrothiolation of an alkyne with a thiol. This can be adapted for the reaction of this compound.
Materials:
-
TpRh(PPh₃)₂ (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) catalyst
-
Alkyne (e.g., this compound)
-
Thiol (e.g., Thiophenol or 1-Butanethiol)
-
Anhydrous benzene (or other suitable solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the rhodium catalyst, Tp*Rh(PPh₃)₂ (1 mol%).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add anhydrous benzene (to achieve a 0.2 M concentration of the alkyne) via syringe.
-
Add the alkyne (1.0 equiv) to the flask via syringe.
-
Add the thiol (1.0 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Proposed Catalytic Cycle
The mechanism of the rhodium-catalyzed hydrothiolation is believed to proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps.
Caption: Proposed catalytic cycle for rhodium-catalyzed alkyne hydrothiolation.
Other Potential Metal-Catalyzed Reactions
Beyond hydrothiolation, the unique structure of this compound suggests its potential utility in a variety of other metal-catalyzed transformations.
-
Gold-Catalyzed Cyclization: Gold(I) catalysts are well-known to activate alkynes towards intramolecular nucleophilic attack. The methylsulfanyl group or a tethered nucleophile could participate in cyclization reactions to form various heterocyclic structures.
-
Palladium-Catalyzed Cross-Coupling: The alkyne moiety can participate in Sonogashira, Suzuki, and other palladium-catalyzed cross-coupling reactions to form more complex molecular architectures.[3][4][5]
-
Rhodium-Catalyzed Cycloadditions: The alkyne can act as a 2π component in [2+2+2] and other cycloaddition reactions to construct carbocyclic and heterocyclic ring systems.
Further exploration of these and other metal-catalyzed reactions of this compound is warranted to fully exploit its synthetic potential. Researchers are encouraged to adapt and optimize the provided representative protocol for their specific applications and to explore the broader reactivity of this versatile substrate.
References
- 1. Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols [organic-chemistry.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]
- 5. Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxidation of the sulfur atom in 1-(Methylsulfanyl)but-2-yne to sulfoxides and sulfones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the controlled oxidation of the sulfur atom in 1-(methylsulfanyl)but-2-yne to its corresponding sulfoxide, 1-(methylsulfinyl)but-2-yne, and sulfone, 1-(methylsulfonyl)but-2-yne. Sulfoxides and sulfones are significant pharmacophores in drug discovery, and their synthesis from readily available sulfides is a cornerstone of medicinal chemistry.[1][2] These protocols offer reliable methods for accessing these valuable compounds, which can serve as key intermediates in the development of novel therapeutic agents. The selective oxidation to the sulfoxide is a critical transformation, often requiring carefully controlled conditions to prevent over-oxidation to the sulfone.[3] Conversely, complete oxidation to the sulfone is also a valuable pathway for accessing another class of compounds with distinct physicochemical and biological properties.[1]
Introduction
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. The resulting oxidized sulfur-containing compounds, particularly sulfones and sulfonamides, are integral components in a wide range of pharmaceuticals and agrochemicals due to their established biological activity and metabolic stability.[1] Propargyl sulfoxides and sulfones, in particular, are versatile building blocks in organic synthesis and have been explored for their potential in medicinal chemistry.[4] The sulfone moiety, for instance, is often employed to enhance the physicochemical properties of lead compounds in drug discovery. This document outlines two primary protocols for the oxidation of this compound, a representative propargyl sulfide. The first protocol details a selective oxidation to the sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA), while the second describes the complete oxidation to the sulfone utilizing hydrogen peroxide.
Applications in Drug Development
Propargyl sulfoxides and sulfones are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The alkyne functionality provides a handle for further chemical modifications, such as click chemistry or coupling reactions, allowing for the construction of diverse molecular libraries for biological screening.
Sulfone and sulfonamide moieties are present in a variety of clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a sulfone group can modulate a molecule's polarity, solubility, and ability to form hydrogen bonds, which can significantly impact its pharmacokinetic and pharmacodynamic properties. Furthermore, the conversion of a sulfoxide to a sulfone has been investigated as a prodrug strategy to improve the pharmacokinetic profile of a therapeutic agent.[5]
Experimental Protocols
Protocol 1: Selective Oxidation to 1-(Methylsulfinyl)but-2-yne (Sulfoxide)
This protocol describes the selective oxidation of this compound to 1-(methylsulfinyl)but-2-yne using meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the stoichiometry of the oxidizing agent is crucial to minimize over-oxidation to the sulfone.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.05 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred solution of the sulfide at 0 °C over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(methylsulfinyl)but-2-yne.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | m-CPBA (1.05 eq) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Representative Yield | 85-95% |
Note: The yield is representative and may vary depending on the specific reaction scale and purification efficiency.
Protocol 2: Oxidation to 1-(Methylsulfonyl)but-2-yne (Sulfone)
This protocol details the complete oxidation of this compound to 1-(methylsulfonyl)but-2-yne using an excess of hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.
-
To the stirred solution, add hydrogen peroxide (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material and any intermediate sulfoxide.
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(methylsulfonyl)but-2-yne.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Hydrogen Peroxide (3.0 eq) |
| Solvent | Acetic Acid |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 4-6 hours |
| Representative Yield | 90-98% |
Note: The yield is representative and may vary depending on the specific reaction scale and purification efficiency.
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Relationship between synthesis and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 5. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-(Methylsulfanyl)but-2-yne in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(Methylsulfanyl)but-2-yne as a versatile building block in the preparation of key pharmaceutical intermediates. The unique combination of an internal alkyne and a methylsulfanyl group offers a rich platform for a variety of chemical transformations, making it a valuable reagent in medicinal chemistry. This document outlines a principal synthetic strategy, a detailed experimental protocol for a representative transformation, and its potential application in the synthesis of complex molecular scaffolds.
Introduction to the Synthetic Utility of this compound
This compound is an organosulfur compound featuring a C-S bond and a carbon-carbon triple bond. The thioether moiety can stabilize an adjacent carbanion, a feature that is highly valuable for forming new carbon-carbon bonds in organic synthesis.[1] The alkyne group, on the other hand, is a versatile functional group that can participate in a wide array of reactions, including additions, cycloadditions, and metal-catalyzed cross-coupling reactions.
The primary synthetic application of this compound in the context of pharmaceutical intermediate synthesis revolves around the deprotonation of the carbon atom adjacent to the sulfur atom. Strong bases, such as organolithium reagents, can abstract a proton from this position to generate a highly reactive lithiated species. This nucleophilic intermediate can then be reacted with a wide range of electrophiles to introduce the but-2-ynyl-1-methylsulfanyl moiety into a more complex molecular framework, thereby serving as a cornerstone for the construction of novel pharmaceutical building blocks.
Proposed Synthetic Pathway: Lithiation and Alkylation
A key synthetic strategy employing this compound is its conversion to a nucleophilic propargyl sulfide anion via deprotonation with a strong base like n-butyllithium (n-BuLi). This intermediate can then undergo a nucleophilic addition to an electrophile, such as a ketone, to form a tertiary alcohol. This transformation is a powerful method for constructing carbon-carbon bonds and introducing a functionalized alkyne group that can be further elaborated.
Caption: Proposed synthetic pathway for the functionalization of this compound.
Experimental Protocol: Synthesis of a Tertiary Propargyl Alcohol
This protocol details a representative procedure for the lithiation of this compound and its subsequent reaction with a model electrophile, cyclohexanone.
Materials:
-
This compound
-
n-Butyllithium (2.5 M in hexanes)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is dried in an oven and allowed to cool to room temperature under a stream of argon.
-
Reagent Addition: Anhydrous THF (20 mL) and this compound (1.0 g, 10 mmol) are added to the flask via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise to the stirred solution at -78 °C over 10 minutes. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: A solution of cyclohexanone (1.08 g, 11 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for 2 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tertiary propargyl alcohol.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the tertiary propargyl alcohol from this compound and cyclohexanone.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (10 mmol, 1.0 equiv) |
| n-Butyllithium | 4.4 mL (2.5 M, 11 mmol, 1.1 equiv) |
| Cyclohexanone | 1.08 g (11 mmol, 1.1 equiv) |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 3 hours |
| Product | |
| Expected Yield | ~80-90% |
| Purity (after chromatography) | >95% |
| Physical State | Viscous oil or low-melting solid |
Illustrative Application in Pharmaceutical Intermediate Synthesis
The tertiary propargyl alcohol synthesized in the protocol can serve as a versatile intermediate for the construction of more complex heterocyclic structures, which are prevalent in many pharmaceutical agents. For instance, the alkyne functionality can undergo a variety of cyclization reactions to form five- or six-membered rings. The thioether can be oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor or a leaving group.
Caption: Step-by-step experimental workflow for the synthesis of a tertiary propargyl alcohol.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to be readily converted into a potent nucleophile allows for the straightforward introduction of a functionalized four-carbon unit into a variety of molecular scaffolds. The resulting products, containing both a thioether and an alkyne, are ripe for further chemical manipulation, opening up a wide range of possibilities for the synthesis of novel and complex drug candidates. The provided protocol serves as a foundational template for the exploration of this reagent's potential in medicinal chemistry and drug discovery programs.
References
Application Notes and Protocols: 1-(Methylsulfanyl)but-2-yne in Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the field of bioconjugation and material science by offering a set of rapid, reliable, and high-yielding reactions. The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically utilizes terminal alkynes. The subject of this application note, 1-(Methylsulfanyl)but-2-yne, is an internal alkyne. It is crucial to understand that internal alkynes are generally unreactive in the standard CuAAC reaction. However, the versatility of click chemistry extends beyond copper catalysis. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful alternative that efficiently incorporates internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[1][2][3][4][5] This opens up possibilities for creating complex molecular architectures that are not accessible through CuAAC.
These notes will provide an overview of the application of internal alkynes, such as this compound, in the context of RuAAC, along with a generalized experimental protocol.
Reactivity of Internal Alkynes in Azide-Alkyne Cycloadditions
The fundamental difference in reactivity between terminal and internal alkynes in the context of the most common click reaction, CuAAC, stems from the reaction mechanism. CuAAC proceeds through the formation of a copper acetylide intermediate, which requires the presence of a terminal proton on the alkyne.[2] Internal alkynes, lacking this terminal proton, are therefore unsuitable for this reaction.
In contrast, the mechanism of Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) does not necessitate a terminal alkyne. The ruthenium catalyst can facilitate the cycloaddition of azides to internal alkynes, yielding 1,4,5-trisubstituted 1,2,3-triazoles.[1][3][4] This catalytic system has been shown to be effective for a range of internal alkynes, including those with heteroatom substituents.[2]
Potential Applications of this compound in RuAAC
While specific data for this compound in RuAAC is not widely published, the presence of the methylsulfanyl group offers intriguing possibilities for the resulting triazole products. The sulfur atom can be a site for further functionalization, act as a coordinating ligand for metal complexes, or influence the biological activity of the final molecule. The use of sulfur-substituted alkynes in RuAAC has been reported, leading to the formation of 4-aryl-5-[(trifluoromethyl)sulfanyl]-1,2,3-triazoles in good yields.[2]
Potential applications could include:
-
Drug Discovery: The resulting triazole core with a methylsulfanyl moiety could be explored as a novel scaffold for medicinal chemistry programs.
-
Bioconjugation: After incorporation into a larger molecule, the sulfur atom could be selectively oxidized to a sulfoxide or sulfone to modulate properties like solubility and polarity.
-
Materials Science: The unique electronic properties imparted by the sulfur-containing triazole could be beneficial in the development of novel organic materials.
Quantitative Data for RuAAC with Internal Alkynes
The following table summarizes representative quantitative data for the Ruthenium-catalyzed cycloaddition of various internal alkynes with azides, demonstrating the general feasibility and efficiency of this reaction.
| Alkyne Substrate | Azide Substrate | Ruthenium Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diphenylacetylene | Benzyl azide | [CpRuCl(PPh₃)₂] | 1-5 | Benzene | Reflux | 2 | 80 | [2][4] |
| 1-Phenyl-1-propyne | Benzyl azide | CpRuCl(COD) | 2 | Toluene | 80 | 12 | 95 | [4] |
| 1,4-Dimethoxy-2-butyne | Benzyl azide | CpRuCl(COD) | 5 | THF | 60 | 16 | 88 | [4] |
| Phenyl(trimethylsilyl)acetylene | Benzyl azide | CpRuCl(COD) | 2 | Toluene | 80 | 12 | 92 | [4] |
Experimental Protocols
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an Internal Alkyne
This protocol is a generalized procedure based on literature reports for RuAAC with internal alkynes and should be optimized for specific substrates.[2][4]
Materials:
-
Internal alkyne (e.g., this compound)
-
Azide
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))
-
Anhydrous, degassed solvent (e.g., toluene, benzene, THF, or 1,4-dioxane)[2]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Stirring plate and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the internal alkyne (1.0 equiv.), the azide (1.0-1.2 equiv.), and the ruthenium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.
Note: Protic solvents are generally detrimental to the regioselectivity and yield of the RuAAC reaction and should be avoided.[2]
Signaling Pathways and Experimental Workflows
The application of this compound in specific signaling pathways is not yet documented. However, a general workflow for its potential use in a bioconjugation experiment can be conceptualized. This involves the synthesis of a biomolecule functionalized with an azide group, followed by the RuAAC reaction with this compound to attach a label or another molecule of interest.
Workflow for bioconjugation using RuAAC.
Logical Relationship of Azide-Alkyne Cycloaddition Methods
The choice of click chemistry method is dictated by the nature of the alkyne substrate. The following diagram illustrates the logical relationship for selecting the appropriate catalytic system.
References
Application Notes and Protocols: Directed Lithiation of 1-(Methylsulfanyl)but-2-yne for Facile Functionalization
Abstract
This document provides detailed application notes and experimental protocols for the directed lithiation of 1-(methylsulfanyl)but-2-yne, a versatile building block in organic synthesis. The protocol outlines a straightforward procedure for the deprotonation of the carbon α to the sulfur atom using a strong organolithium base, followed by quenching with a variety of electrophiles to achieve targeted functionalization. This method offers a powerful strategy for the synthesis of novel substituted alkynes, which are valuable intermediates in the development of pharmaceuticals and functional materials.
Introduction
The functionalization of alkynes is a cornerstone of modern synthetic chemistry, providing access to a diverse range of molecular architectures. Directed metalation, particularly lithiation, offers a regioselective method for the deprotonation of a specific C-H bond, enabling the introduction of various functional groups. The sulfur atom in this compound acts as a directing group, facilitating the removal of a proton from the adjacent methylene group. The resulting carbanion can then react with a wide array of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This application note details a robust protocol for this transformation, adapted from established procedures for the α-lithiation of thioethers.
Reaction Principle
The core of this methodology lies in the directed ortho-lithiation principle, extended to an acyclic thioether. The electron-withdrawing nature of the sulfur atom and its ability to coordinate with lithium cations stabilizes the formation of an α-lithiated intermediate. A strong, non-nucleophilic base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is employed to achieve efficient deprotonation at a low temperature. The resulting lithium carbanion is a potent nucleophile that readily reacts with various electrophiles.
Caption: General reaction pathway for the directed lithiation and functionalization of this compound.
Experimental Protocols
The following protocol is a general procedure that can be adapted for various electrophiles. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., aldehyde, ketone, alkyl halide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
General Procedure for Lithiation and Electrophilic Quench
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.) and anhydrous THF (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq.) to the stirred solution.
-
Slowly add s-BuLi (1.2 eq.) dropwise to the reaction mixture. A color change to yellow or orange is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2-1.5 eq.) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Step-by-step experimental workflow for the functionalization of this compound.
Data Presentation: Potential Functionalizations and Expected Yields
The following table summarizes a selection of potential functionalization reactions with various electrophiles. The expected yields are estimated based on analogous reactions with other cyclic and acyclic thioethers.
| Entry | Electrophile | Product Structure | Product Name | Expected Yield (%) |
| 1 | Benzaldehyde |
| 1-Hydroxy-1-phenyl-2-(methylsulfanyl)pent-3-yne | 75-90 |
| 2 | Acetone |
| 2-Hydroxy-2-methyl-3-(methylsulfanyl)hex-4-yne | 70-85 |
| 3 | Iodomethane |
| 2-(Methylsulfanyl)pent-3-yne | 80-95 |
| 4 | Benzyl bromide |
| 1-Phenyl-2-(methylsulfanyl)hex-3-yne | 70-85 |
| 5 | N-Phenyl Weinreb amide |
| 1-Phenyl-2-(methylsulfanyl)pent-3-yn-1-one | 65-80 |
Note: The placeholder images for product structures should be replaced with actual chemical structure diagrams.
Safety and Handling
-
Organolithium reagents such as s-BuLi are highly pyrophoric and moisture-sensitive. They should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Troubleshooting
-
Low or no conversion: This may be due to inactive s-BuLi, wet solvents or reagents, or an insufficiently low reaction temperature. Ensure all materials are anhydrous and the base is freshly titrated.
-
Multiple products: This could result from side reactions if the temperature is not well-controlled or if the electrophile is added too quickly. Slow, dropwise addition at -78 °C is crucial.
-
Difficulty in purification: The polarity of the functionalized product will vary significantly depending on the electrophile used. A careful selection of the eluent system for column chromatography is necessary.
Conclusion
The directed lithiation of this compound provides an efficient and versatile method for the synthesis of a variety of functionalized alkynes. The protocol described herein is robust and can be readily adapted to a wide range of electrophiles, making it a valuable tool for researchers in organic synthesis and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Methylsulfanyl)but-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Methylsulfanyl)but-2-yne. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method is the nucleophilic substitution of a propargylic halide with a methylthiolate salt. A typical example is the reaction of 1-bromo-but-2-yne or 1-chloro-but-2-yne with sodium thiomethoxide (NaSMe). An alternative route involves the conversion of but-2-yn-1-ol into a better leaving group, such as a tosylate or mesylate, followed by substitution with a thiomethoxide source. Another approach involves the deprotonation of but-2-yne with a strong base like n-butyllithium, followed by a reaction with an electrophilic sulfur reagent such as dimethyl disulfide.
Q2: What are the key starting materials for the synthesis of this compound?
A2: Key starting materials include:
-
But-2-yn-1-ol
-
1-Bromo-2-butyne[1]
-
1-Chloro-2-butyne
-
Sodium thiomethoxide
-
Methanethiol (Methyl Mercaptan)
-
Thionyl chloride or Mesyl chloride (for activation of but-2-yn-1-ol)
-
A strong base (e.g., n-butyllithium) and dimethyl disulfide for the deprotonation route.
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary depending on the chosen synthetic route. For the nucleophilic substitution of a propargylic halide, the reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. When starting from but-2-yn-1-ol, the alcohol is first converted to a sulfonate ester, often using triethylamine as a base in a solvent like dichloromethane (DCM) at low temperatures, followed by the substitution reaction.
Q4: What are the potential side reactions?
A4: A common side reaction in the synthesis of propargyl sulfides is the formation of allene derivatives through rearrangement.[2][3] This can occur if the reaction conditions, such as temperature or the choice of base, are not carefully controlled. Another potential side product is the dialkylated product, where two but-2-ynyl groups attach to the sulfur atom. Over-alkylation of the thiolate can also occur if the stoichiometry is not precise.
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. Distillation under reduced pressure can also be employed for purification, especially for larger-scale syntheses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Material: The propargyl halide may have decomposed, or the thiolate solution may have oxidized. | 1a. Use freshly prepared or properly stored propargyl halide. 1b. Prepare the sodium thiomethoxide solution fresh before use. |
| 2. Poor Leaving Group: If starting from but-2-yn-1-ol, the conversion to the corresponding halide or sulfonate may be incomplete. | 2a. Ensure the complete conversion of the alcohol by monitoring the reaction with Thin Layer Chromatography (TLC). 2b. Consider using a more reactive sulfonylating agent if tosylation or mesylation is inefficient. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the nucleophilic substitution. | 3a. Use a polar aprotic solvent like THF, DMF, or acetonitrile to facilitate the S(N)2 reaction. | |
| 4. Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 4a. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Formation of Allene Side Product | 1. Strong Base: The use of a very strong or sterically hindered base can promote elimination and rearrangement to the allene. | 1a. Use a milder base if possible. 1b. Maintain a low reaction temperature to disfavor the rearrangement pathway.[2] |
| 2. Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to isomerization. | 2a. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Incomplete Reaction: The presence of starting materials in the final product. | 1a. Allow the reaction to proceed for a longer duration or slightly increase the temperature. |
| 2. Formation of Side Products: As discussed above, allenes or dialkylated products could be present. | 2a. Optimize the reaction conditions (stoichiometry, temperature, reaction time) to minimize side product formation. 2b. Employ careful column chromatography for purification, potentially using a gradient elution to separate closely related compounds. | |
| Difficulty in Isolating the Product | 1. Product Volatility: The product may be volatile, leading to loss during solvent removal. | 1a. Use a rotary evaporator with a cooled trap and avoid applying excessive vacuum or heat. |
| 2. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make extraction difficult. | 2a. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2b. Consider using a different extraction solvent. |
Experimental Protocols
Method 1: Synthesis from 1-Bromobut-2-yne and Sodium Thiomethoxide
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Bromobut-2-yne (1.0 eq)[1]
-
Sodium thiomethoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 1-bromobut-2-yne in anhydrous THF to the cooled thiomethoxide solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material (1-bromobut-2-yne) is consumed.
-
Quench the reaction by adding saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Synthesis from But-2-yn-1-ol via Tosylation
Materials:
-
But-2-yn-1-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium thiomethoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure: Step A: Tosylation of But-2-yn-1-ol
-
Dissolve but-2-yn-1-ol and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC. Once the alcohol is consumed, wash the reaction mixture with water, 1M HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate to obtain the crude but-2-yn-1-yl tosylate. This intermediate can be used in the next step without further purification.
Step B: Nucleophilic Substitution
-
Dissolve the crude but-2-yn-1-yl tosylate in anhydrous DMF.
-
Add sodium thiomethoxide to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound from 1-Bromobut-2-yne.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]
- 2. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Methylsulfanyl)but-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Methylsulfanyl)but-2-yne synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective laboratory-scale synthesis involves the deprotonation of an appropriate precursor followed by quenching with an electrophilic methylthio source. A common strategy is the deprotonation of 2-butyne with a strong base, such as n-butyllithium (n-BuLi), to generate a lithium acetylide intermediate. This intermediate is then reacted with dimethyl disulfide (DMDS) to yield the desired this compound.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the efficiency of the deprotonation step, the purity and reactivity of your reagents, and the control of reaction temperature.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize their formation?
A3: Common side products can include the starting material (unreacted 2-butyne), products of over-alkylation, and species arising from the reaction of the base with the solvent or electrophile. Minimizing these byproducts often involves careful control of stoichiometry, reaction temperature, and the order of addition of reagents. See the troubleshooting section for more specific guidance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 2-butyne. | Ensure your n-butyllithium is fresh and has been properly titrated to determine its exact molarity. Use a slight excess (1.05-1.1 equivalents) of n-BuLi. |
| Inactive dimethyl disulfide. | Use freshly opened or distilled dimethyl disulfide. Ensure it has been stored under an inert atmosphere. | |
| Reaction temperature is too high during deprotonation. | Maintain a low temperature (e.g., -78 °C) during the addition of n-BuLi to prevent side reactions with the solvent. | |
| Formation of Multiple Products | Over-reaction or side reactions. | Add the dimethyl disulfide solution slowly to the reaction mixture at a low temperature to control the exotherm and improve selectivity. |
| Presence of moisture or oxygen. | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Difficulty in Product Purification | Co-elution of product with starting material or byproducts. | Optimize your purification method. For column chromatography, a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. Distillation under reduced pressure can also be a viable purification method. |
Experimental Protocols
Synthesis of this compound via Deprotonation and Thiolation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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2-Butyne
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n-Butyllithium (n-BuLi) in hexanes
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Dimethyl disulfide (DMDS)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
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Deprotonation: Dissolve 2-butyne (1.0 equivalent) in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes to the stirred solution via the dropping funnel, maintaining the temperature at or below -70 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
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Thiolation: Slowly add a solution of dimethyl disulfide (1.1 equivalents) in the same anhydrous solvent to the reaction mixture, again maintaining the temperature at or below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation.
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound. This data is compiled from typical results and should be used as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Base | n-BuLi | LDA | NaNH₂ | Varies |
| Solvent | THF | Diethyl Ether | Hexane | Varies |
| Deprotonation Temp. | -78 °C | -40 °C | 0 °C | Higher at lower temp. |
| Electrophile Add. Temp. | -78 °C | -20 °C | Room Temp. | Higher at lower temp. |
| Equivalents of Base | 1.05 | 1.2 | 1.5 | Optimal at 1.05-1.1 |
| Equivalents of DMDS | 1.1 | 1.5 | 2.0 | Optimal at 1.1-1.2 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
Parameter Relationships
Caption: Interdependencies of key reaction parameters affecting yield and purity.
Technical Support Center: Purification of 1-(Methylsulfanyl)but-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Methylsulfanyl)but-2-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities depend on the synthetic route. If you are using a nucleophilic substitution reaction with a propargyl halide and a methylthiolate, you might encounter:
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Unreacted Starting Materials: Residual propargyl halide or methylthiolate.
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Solvent and Reagents: Leftover base, salts, or solvent from the reaction.
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Side Products: Allenyl sulfide isomers, which can form via rearrangement, and products of elimination reactions. Dimerized or polymerized starting materials may also be present.
Q2: What is the estimated boiling point of this compound, and can it be purified by distillation?
Q3: Is this compound stable to silica gel for flash chromatography?
A3: Thioethers and alkynes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or isomerization on the column. It is advisable to first run a small-scale test, such as a thin-layer chromatography (TLC) plate, and spot the purified compound to see if any degradation occurs over a short period. If the compound is found to be acid-sensitive, you can use deactivated silica gel or an alternative stationary phase like alumina.
Q4: What are suitable solvents for the purification of this compound?
A4: As a relatively nonpolar organic molecule, this compound is expected to be soluble in a range of common organic solvents. For flash chromatography, a typical mobile phase would be a mixture of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For recrystallization, you would need to perform a solvent screen to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Distillation
| Problem | Possible Cause | Solution |
| Product is decomposing in the distillation flask. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle is not set too high and that the flask is not heated directly. |
| Poor separation of product from impurities. | The boiling points of the product and impurities are too close. | Use a fractionating column to increase the separation efficiency. A longer column with more theoretical plates will provide better separation. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Solution |
| The compound is not moving from the origin on the TLC plate in any solvent system. | The compound is too polar for the chosen solvents, or it is not soluble. | Try a more polar solvent system. If solubility is the issue, you may need to consider a different purification technique. |
| The compound streaks on the TLC plate or column. | The compound is acidic or basic, or it is overloading the stationary phase. | For acidic or basic compounds, add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). If overloading is the issue, use a larger column or load less material. |
| The compound decomposes on the silica gel column. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-3% triethylamine. Alternatively, use a different stationary phase such as neutral or basic alumina. |
| Poor separation of closely eluting impurities. | The solvent system is not optimal. | Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to better resolve compounds with similar Rf values. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
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Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
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Distillation:
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Begin stirring and slowly apply vacuum.
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Gradually heat the distillation flask using a heating mantle.
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Collect fractions in separate receiving flasks. Monitor the temperature of the vapor and the pressure of the system.
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The pure compound should distill at a constant temperature.
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Analysis: Analyze the collected fractions for purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection:
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Dissolve a small amount of the crude material in a suitable solvent.
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Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
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The ideal solvent system will give your product an Rf value of approximately 0.3.
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Column Packing:
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Select an appropriately sized column based on the amount of crude material.
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Pack the column with silica gel as a slurry in the chosen eluent.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
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Carefully load the sample onto the top of the silica gel bed.
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Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system, applying gentle air pressure.
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Collect fractions in test tubes and monitor the elution by TLC.
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(Methylsulfanyl)but-2-yne
Welcome to the technical support center for the synthesis and optimization of 1-(Methylsulfanyl)but-2-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route: the lithiation of but-2-yne followed by reaction with dimethyl disulfide.
Problem: Low or No Product Yield
Possible Causes and Solutions:
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Incomplete Lithiation: The formation of the lithiated but-2-yne intermediate is crucial for the reaction to proceed.
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Moisture or Air Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and the reaction is conducted under an inert atmosphere (e.g., argon or dry nitrogen). Solvents must be anhydrous.
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Inaccurate Reagent Concentration: The concentration of commercially available n-BuLi can decrease over time. It is highly recommended to titrate the n-BuLi solution prior to use to ensure accurate stoichiometry.
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Insufficient Deprotonation Time or Temperature: The deprotonation of but-2-yne requires sufficient time and an appropriate temperature. While the initial addition of n-BuLi is often performed at low temperatures (e.g., -78 °C) to control the exothermic reaction, allowing the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) can ensure complete lithiation.
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Ineffective Quenching with Dimethyl Disulfide:
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Degraded Dimethyl Disulfide: Ensure the dimethyl disulfide is of high purity and has not degraded. Using a freshly opened bottle or purifying the reagent before use is advisable.
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Slow Addition of Electrophile: The lithiated alkyne can be unstable. Add the dimethyl disulfide dropwise at a low temperature to control the reaction exotherm and minimize side reactions. A rapid, uncontrolled addition can lead to localized heating and decomposition.
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Side Reactions:
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Over-alkylation: If an excess of a reactive electrophile is present, or if the reaction temperature is too high during quenching, there is a possibility of further reactions.
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Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong bases like n-BuLi, especially at elevated temperatures, leading to unwanted byproducts.
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Problem: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
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Unreacted Starting Materials: This is often a direct consequence of the issues leading to low yield, such as incomplete lithiation or insufficient electrophile.
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Formation of Dimerization Products: Incomplete reaction with the electrophile can lead to coupling reactions of the lithiated intermediate, especially upon warming.
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Products from Reaction with Solvent: As mentioned, deprotonation of THF can lead to ethylene and lithium acetylide, which can then participate in side reactions.
Workflow for Troubleshooting Low Yield and Impurities
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the lithiation of but-2-yne?
A1: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for this reaction. Its ability to solvate the organolithium intermediate facilitates the reaction. Anhydrous diethyl ether can also be used.
Q2: At what temperature should the lithiation and quenching steps be performed?
A2: The initial addition of n-butyllithium to but-2-yne is typically carried out at a low temperature, such as -78 °C, to control the exothermic reaction. After the addition, the reaction mixture is often allowed to warm gradually to 0 °C or even room temperature to ensure complete deprotonation. The subsequent quenching with dimethyl disulfide should also be performed at a low temperature (e.g., -78 °C) to minimize side reactions.
Q3: How can I purify the final product, this compound?
A3: Fractional distillation under reduced pressure is a common method for purifying this compound, as it is a liquid at room temperature. The boiling point will depend on the pressure used. Column chromatography on silica gel can also be employed, though care must be taken as sulfur-containing compounds can sometimes be sensitive to acidic silica gel.
Q4: What are the key safety precautions when working with n-butyllithium?
A4: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. Ensure a suitable fire extinguisher (e.g., Class D for metal fires) is readily accessible.
Q5: How can I confirm the formation of the desired product?
A5: The structure of this compound can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the methyl groups and the alkyne carbons.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
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Infrared (IR) Spectroscopy: The presence of the carbon-carbon triple bond will give a characteristic absorption band, although it may be weak for a symmetrical internal alkyne.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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But-2-yne
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n-Butyllithium (n-BuLi) in hexanes
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Dimethyl disulfide (DMDS)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
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Dissolve but-2-yne (1.0 equivalent) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
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Cool the reaction mixture back down to -78 °C.
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Slowly add dimethyl disulfide (1.1 equivalents) dropwise, again keeping the internal temperature below -70 °C.
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After the addition, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
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Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following tables summarize how variations in key reaction parameters can influence the yield of this compound. The data presented here is illustrative and based on general principles of organolithium chemistry; actual results may vary.
Table 1: Effect of n-BuLi Equivalents on Product Yield
| Equivalents of n-BuLi | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 0.9 | -78 to 0 | 1.5 | THF | Low |
| 1.05 | -78 to 0 | 1.5 | THF | Good |
| 1.2 | -78 to 0 | 1.5 | THF | Good |
| 1.5 | -78 to 0 | 1.5 | THF | Moderate |
Note: Using a slight excess of n-BuLi can compensate for any degradation of the reagent. A large excess may lead to side reactions.
Table 2: Effect of Lithiation Temperature on Product Yield
| n-BuLi Addition Temp. (°C) | Max. Lithiation Temp. (°C) | Time (h) | Solvent | Yield (%) |
| -78 | -78 | 1.5 | THF | Moderate |
| -78 | 0 | 1.5 | THF | Good |
| -78 | 25 (Room Temp) | 1.5 | THF | Good |
| 0 | 25 (Room Temp) | 1.5 | THF | Moderate |
Note: While warming can drive the lithiation to completion, uncontrolled warming can increase side reactions.
Table 3: Effect of Quenching Temperature on Product Yield
| Quenching Temperature (°C) | Lithiation Conditions | Solvent | Yield (%) | Purity |
| -78 | -78 to 0 °C | THF | Good | High |
| 0 | -78 to 0 °C | THF | Moderate | Medium |
| 25 (Room Temp) | -78 to 0 °C | THF | Low | Low |
Note: Low-temperature quenching is critical for minimizing the formation of byproducts and maximizing the yield of the desired product.
Challenges in the scale-up synthesis of 1-(Methylsulfanyl)but-2-yne
Welcome to the Technical Support Center for the scale-up synthesis of 1-(Methylsulfanyl)but-2-yne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting issues encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary synthetic routes are considered for the large-scale production of this compound:
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Route A: Nucleophilic Substitution. This is the most direct and commonly employed method. It involves the reaction of a 2-butynyl electrophile, such as 1-bromo-2-butyne or 2-butynyl methanesulfonate, with a methylthiolate salt, typically sodium thiomethoxide (NaSMe). This SN2 reaction is generally high-yielding and atom-economical.
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Route B: From 2-Butyn-1-ol. This route involves the conversion of the hydroxyl group of 2-butyn-1-ol into a good leaving group (e.g., by tosylation or mesylation) followed by substitution with a sulfur nucleophile. Alternatively, under acidic conditions, a reaction with methanethiol can be employed, though this may be less favorable for scale-up due to the handling of volatile and toxic methanethiol.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: Several safety hazards must be addressed during scale-up:
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Exothermic Reaction: The SN2 reaction between the 2-butynyl electrophile and sodium thiomethoxide is exothermic. Proper temperature control through controlled addition of reagents and efficient cooling is critical to prevent runaway reactions.
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Flammability: The starting materials and the final product are flammable organic compounds. The use of intrinsically safe equipment and proper grounding to prevent static discharge is essential.
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Toxicity and Odor: Sodium thiomethoxide and any potential side-products like methanethiol are toxic and have strong, unpleasant odors. The synthesis should be conducted in a well-ventilated area or a closed system, with appropriate scrubbing of off-gases. Personal protective equipment (PPE), including respirators, should be used.
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Instability of Starting Materials: 1-Bromo-2-butyne can be unstable and should be handled with care, avoiding high temperatures and exposure to light.
Q3: How can the formation of byproducts be minimized during the synthesis?
A3: Byproduct formation can be minimized by careful control of reaction conditions:
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Isomerization: The primary byproduct concern is the isomerization of the desired product to the thermodynamically more stable allene, 1-(methylsulfanyl)buta-1,2-diene. This is often base-catalyzed. Using a stoichiometric amount of the base and maintaining a low reaction temperature can suppress this side reaction.
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Over-alkylation: If methanethiol is used as the nucleophile, there is a risk of forming the dialkylated sulfide byproduct. Using a controlled stoichiometry of the reagents is important.
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Elimination Reactions: With sterically hindered bases or at elevated temperatures, elimination reactions can compete with the desired substitution, leading to the formation of butatriene derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Isomerization to undesired allene. 4. Loss of product during workup or purification. | 1. Monitor reaction progress by TLC or GC/LC. Extend reaction time if necessary. 2. Ensure starting materials are of high purity and stored correctly. Maintain strict temperature control. 3. Use a non-nucleophilic base if applicable, or perform the reaction at a lower temperature. 4. Optimize extraction and distillation procedures. |
| Product Purity Issues (Presence of Isomeric Allene) | 1. Reaction temperature too high. 2. Use of excess or overly strong base. 3. Prolonged reaction or workup time in the presence of base. | 1. Maintain the reaction temperature below 0°C. 2. Use no more than a slight excess of the base. 3. Quench the reaction promptly upon completion and proceed with workup. |
| Difficult Purification | 1. Boiling points of the product and impurities are close. 2. Thermal instability of the product at distillation temperatures. | 1. Employ fractional distillation under reduced pressure. 2. Use a lower distillation temperature by applying a higher vacuum. Consider alternative purification methods like column chromatography for smaller scales, though this is less ideal for large-scale production. |
| Exotherm and Runaway Reaction | 1. Addition rate of reagents is too fast. 2. Inadequate cooling capacity of the reactor. | 1. Add the electrophile to the nucleophile solution slowly and monitor the internal temperature. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction and is operating correctly. |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound via Nucleophilic Substitution (Route A)
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar) | Volume/Mass |
| Sodium Thiomethoxide (21% in Methanol) | 70.09 | 1.1 eq | To be calculated |
| 1-Bromo-2-butyne | 132.99 | 1.0 eq | To be calculated |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Sufficient for reaction |
| Saturated Aqueous Ammonium Chloride | - | - | For quenching |
| Diethyl Ether | 74.12 | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Procedure:
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Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled. The reactor is purged with dry nitrogen.
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Charging the Nucleophile: A 21% solution of sodium thiomethoxide in methanol is charged to the reactor. Anhydrous tetrahydrofuran (THF) is added to dilute the mixture.
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Cooling: The reactor contents are cooled to -5°C to 0°C using a circulating chiller.
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Addition of Electrophile: 1-Bromo-2-butyne is added dropwise to the cooled solution of sodium thiomethoxide via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
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Reaction Monitoring: The reaction is stirred at 0°C and monitored for completion by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
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Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of pre-chilled saturated aqueous ammonium chloride solution, while maintaining the temperature below 10°C.
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Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is washed sequentially with water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid.
Visualizations
Caption: A flowchart of the key steps in the scale-up synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Preventing unwanted isomerization of 1-(Methylsulfanyl)but-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted isomerization of 1-(methylsulfanyl)but-2-yne during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomeric impurities of this compound?
A1: The primary isomeric impurities of this compound are the terminal alkyne, 1-(methylsulfanyl)but-1-yne, and the allene, 1-(methylsulfanyl)buta-1,2-diene. The formation of 2-butyne is also a possibility if the methylsulfanyl group is cleaved.
Q2: What are the common causes of isomerization of this compound?
A2: Isomerization is typically initiated by the presence of acidic or basic residues, exposure to high temperatures, or contact with certain metal catalysts. Strong bases are a particularly common cause, as they can deprotonate the carbon adjacent to the triple bond, leading to a cascade of reactions that result in the formation of isomers.
Q3: How does the methylsulfanyl group influence the stability of this compound?
Q4: Are there any specific catalysts known to promote the isomerization of this compound?
A4: While specific studies on this compound are limited, general knowledge of alkyne chemistry suggests that transition metal catalysts, particularly those used in hydrogenation or coupling reactions, could potentially induce isomerization. Additionally, solid base catalysts like CaO and MgO have been shown to isomerize butynes.[1]
Troubleshooting Guides
Issue 1: Unexpected Isomer Formation Detected by NMR or GC-MS
| Possible Cause | Troubleshooting Steps | Rationale |
| Contamination with acidic or basic impurities. | 1. Neutralize the reaction mixture with a buffered wash (e.g., saturated aqueous NH4Cl for bases, or saturated aqueous NaHCO3 for acids). 2. Ensure all glassware is thoroughly cleaned and dried to remove any residual cleaning agents. | Acidic or basic conditions can catalyze the migration of the triple bond. |
| Exposure to high temperatures during reaction or workup. | 1. If possible, conduct the reaction at a lower temperature. 2. During workup, use cooled solvents and minimize the time the compound is exposed to heat (e.g., during solvent evaporation under reduced pressure). | Heat can provide the activation energy required for isomerization, particularly if catalytic impurities are present. |
| Use of a strong base in the reaction. | 1. If a base is required, consider using a milder, non-nucleophilic base. 2. Use the minimum stoichiometric amount of base necessary. 3. Add the base slowly and at a low temperature. | Strong bases can readily deprotonate the alkyne, initiating the isomerization process.[2] |
| Prolonged reaction or storage time. | 1. Monitor the reaction progress closely and quench it as soon as the desired transformation is complete. 2. Store the purified compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen in a freezer). | The longer the compound is subjected to reaction or storage conditions, the greater the opportunity for isomerization to occur. |
Issue 2: Difficulty in Purifying this compound from its Isomers
| Possible Cause | Troubleshooting Steps | Rationale |
| Similar boiling points and polarities of the isomers. | 1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica gel or a specialized column for alkyne separation). 2. Consider derivatization of the alkyne to a more easily separable compound, followed by regeneration of the alkyne. | The subtle structural differences between the isomers can make them difficult to separate by standard flash chromatography or distillation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization During a Reaction
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Glassware Preparation: Ensure all glassware is meticulously cleaned, dried, and, if necessary, treated to remove any acidic or basic residues (e.g., by rinsing with a dilute solution of a neutralizing agent followed by distilled water and a final rinse with a volatile organic solvent).
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components that could generate acidic or basic species.
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Temperature Control: Maintain the reaction at the lowest effective temperature. Use a cryostat or an ice bath for reactions that require cooling.
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Reagent Addition: If a strong base is a necessary reagent, add it slowly and at a reduced temperature to control the exotherm and minimize localized high concentrations of the base.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time and avoid prolonged exposure to the reaction conditions.
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Workup: Upon completion, quench the reaction promptly. Use a buffered aqueous solution for the initial wash to neutralize any remaining acidic or basic reagents. All subsequent extraction and washing steps should be performed with cooled solvents.
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Purification: If purification by chromatography is necessary, consider using a neutral stationary phase (e.g., deactivated silica gel) and perform the separation as quickly as possible.
Visualizations
Logical Relationship for Troubleshooting Isomerization
Caption: Troubleshooting flowchart for unwanted isomerization.
Potential Isomerization Pathways
Caption: Possible isomerization pathways from this compound.
References
Stability issues of 1-(Methylsulfanyl)but-2-yne during storage
This technical support center provides guidance on the stability issues of 1-(Methylsulfanyl)but-2-yne that researchers, scientists, and drug development professionals may encounter during storage and experimentation.
Troubleshooting Guide
This guide addresses specific stability-related problems in a question-and-answer format.
Q1: I suspect my stored this compound has degraded. What are the initial signs of degradation?
A1: Initial signs of degradation may include a change in physical appearance, such as color development (yellowing or browning), the formation of precipitates, or a noticeable change in odor. For a more definitive assessment, analytical techniques such as NMR spectroscopy to check for the appearance of new signals, or chromatography (GC-MS or LC-MS) to detect impurities, are recommended.
Q2: My reaction yield using this compound is lower than expected. Could this be due to compound instability?
A2: Yes, lower-than-expected reaction yields can be a consequence of using a degraded starting material. If the this compound has started to decompose, its effective concentration will be lower, and the degradation products could potentially interfere with your reaction. It is advisable to verify the purity of your compound before use, especially if it has been stored for an extended period or under suboptimal conditions.
Q3: I have observed the formation of a new, more polar impurity in my sample of this compound. What could this be?
A3: A common degradation pathway for thioethers is oxidation.[1][2][3] The methylsulfanyl group in this compound can be oxidized to form the corresponding sulfoxide and, subsequently, the sulfone.[2] These oxidized products are more polar than the starting material and would appear as new, more polar spots on a TLC plate or have shorter retention times on a reverse-phase HPLC column.
Q4: Are there any specific storage conditions that can prevent the degradation of this compound?
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound in solution?
A1: For short-term storage in solution, anhydrous aprotic solvents such as toluene, hexanes, or dichloromethane are generally suitable. For long-term storage, it is best to store the compound neat under an inert atmosphere. If a solvent is necessary, ensure it is thoroughly degassed to remove oxygen.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: The alkyne functionality can be sensitive to strong bases, which can deprotonate the carbon adjacent to the sulfur atom.[2] While no specific data is available on its sensitivity to acid, as a general precaution, exposure to strong acids and bases should be avoided during storage.
Q3: Can this compound undergo polymerization?
A3: Alkynes, especially terminal alkynes, can be prone to polymerization under certain conditions (e.g., in the presence of certain metals or upon heating). While this compound is an internal alkyne, the possibility of oligomerization or polymerization over long-term storage, especially if impurities are present, cannot be entirely ruled out.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the presence of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.
Quantitative Stability Data
Disclaimer: The following table is a hypothetical representation of stability data for this compound to illustrate the recommended format. No experimentally verified data was found in the public domain.
| Storage Condition | Time (Months) | Purity (%) | Major Degradation Product(s) |
| Room Temperature (25°C), Air | 1 | 98.5 | 1-(Methylsulfinyl)but-2-yne |
| Room Temperature (25°C), Air | 6 | 92.0 | 1-(Methylsulfinyl)but-2-yne, 1-(Methylsulfonyl)but-2-yne |
| Refrigerated (4°C), Inert Gas | 12 | 99.5 | Not Detected |
| Frozen (-20°C), Inert Gas | 24 | >99.8 | Not Detected |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound under various storage conditions.
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Initial Analysis:
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Obtain a fresh sample of this compound of the highest possible purity.
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Perform initial analysis to establish baseline data. This should include:
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GC-MS: To determine the initial purity and identify any minor impurities.
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¹H and ¹³C NMR: To confirm the structure and absence of significant impurities.
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Appearance: Record the color, form (liquid/solid), and odor.
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-
-
Sample Preparation and Storage:
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Aliquot the compound into several small, amber glass vials.
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For each storage condition to be tested (e.g., room temperature/air, refrigerated/inert gas, frozen/inert gas), prepare a set of vials.
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For samples stored under an inert atmosphere, flush the vials with dry argon or nitrogen before sealing.
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Place the vials in their designated storage locations.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.
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Allow the vial to equilibrate to room temperature before opening.
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Perform the same set of analyses as in the initial step (GC-MS, NMR, and visual inspection).
-
-
Data Analysis:
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Compare the analytical data from each time point to the initial baseline data.
-
Quantify the purity of the compound at each time point.
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Identify and, if possible, quantify any new impurities that have formed.
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Plot the purity as a function of time for each storage condition to determine the degradation rate.
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Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
References
Characterization of impurities in 1-(Methylsulfanyl)but-2-yne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Methylsulfanyl)but-2-yne.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is the nucleophilic substitution (SN2) reaction between a 1-halo-but-2-yne (e.g., 1-bromo-but-2-yne or 1-chloro-but-2-yne) and a methylthiolate salt, such as sodium thiomethoxide (NaSMe). This reaction is typically carried out in a polar aprotic solvent like DMF or THF.
Q2: What are the most likely impurities in this synthesis?
The primary impurities to monitor are:
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Starting Materials: Unreacted 1-halo-but-2-yne.
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Isomeric Impurity: 3-(Methylsulfanyl)buta-1,2-diene, an allene formed via a competing reaction pathway.
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Oxidation Product: 1-(Methylsulfinyl)but-2-yne (a sulfoxide), which can form if the product is exposed to oxidizing conditions or air over time.
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Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, DMF, diethyl ether).
Q3: How can I minimize the formation of the allene impurity, 3-(Methylsulfanyl)buta-1,2-diene?
Formation of the allene is a known side reaction in substitutions with propargyl halides. To minimize its formation, consider the following:
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Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the SN2 pathway over the rearrangement that leads to the allene.
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Nucleophile Choice: Use a soft nucleophile like sodium thiomethoxide.
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Solvent: Polar aprotic solvents generally favor the desired SN2 reaction.
Q4: My final product is showing signs of degradation. What is the likely cause?
Thioethers are susceptible to oxidation, forming sulfoxides and then sulfones.[1] Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Issue 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure the consumption of the starting material. If the reaction stalls, consider slightly increasing the temperature or adding more nucleophile. |
| Product Loss During Workup | This compound is relatively volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. Check the aqueous layer after extraction to ensure the product is not lost due to insufficient salting out. |
| Side Reactions | As discussed in the FAQs, allene formation is a primary competing reaction. Optimize reaction conditions (especially temperature) to minimize this pathway. |
| Poor Quality of Reagents | Ensure the 1-halo-but-2-yne starting material is pure and the sodium thiomethoxide is not degraded. |
Issue 2: An unexpected peak is observed in the GC-MS analysis.
Use the following workflow and data tables to identify the impurity.
Issue 3: NMR spectrum shows unexpected signals.
Consult the workflow and data tables below to identify the source of the unexpected signals.
Data Presentation: Impurity Characterization
Note: The following data is illustrative and based on typical values for similar compounds. Actual results may vary based on instrumentation and conditions.
Table 1: Illustrative GC-MS Data for Product and Potential Impurities
| Compound Name | Approx. Retention Time (min) | Molecular Weight ( g/mol ) | Key m/z Fragments (Relative Intensity) |
| This compound (Product) | 8.5 | 100.19 | 100 (M+, 40%), 85 (M-CH₃, 100%), 61 (M-C₃H₃, 50%), 53 (C₄H₅, 30%) |
| 3-(Methylsulfanyl)buta-1,2-diene | 7.9 | 100.19 | 100 (M+, 35%), 85 (M-CH₃, 90%), 53 (C₄H₅, 100%) |
| 1-Bromo-but-2-yne (Starting Material) | 6.2 | 132.99 / 134.99 | 133/135 (M+, 10%), 53 (C₄H₅, 100%) |
| 1-(Methylsulfinyl)but-2-yne | 10.2 | 116.19 | 116 (M+, 5%), 101 (M-CH₃, 20%), 53 (C₄H₅, 100%) |
Table 2: Illustrative ¹H NMR Data (400 MHz, CDCl₃)
| Compound Name | Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -SCH₃ | 2.15 | s | - |
| -CH₂S- | 3.20 | q | 2.4 | |
| -C≡C-CH₃ | 1.80 | t | 2.4 | |
| 3-(Methylsulfanyl)buta-1,2-diene | -SCH₃ | 2.20 | s | - |
| =C=CH₂ | 4.95 | q | 3.0 | |
| =C(S)-CH₃ | 1.90 | t | 3.0 | |
| 1-Bromo-but-2-yne | -CH₂Br | 3.95 | q | 2.5 |
| -C≡C-CH₃ | 1.85 | t | 2.5 |
Table 3: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound Name | Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| This compound | -SCH₃ | 15.5 |
| -CH₂S- | 25.0 | |
| -C≡C-CH₃ | 75.0 | |
| -C≡C-CH₂ | 80.0 | |
| -C≡C-CH₃ | 4.0 | |
| 3-(Methylsulfanyl)buta-1,2-diene | -SCH₃ | 16.0 |
| =C=CH₂ | 78.0 | |
| =C(S)-CH₃ | 105.0 | |
| =C=C | 205.0 | |
| =C(S)-CH₃ | 12.0 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is used to separate and identify volatile components in the reaction mixture.
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
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Instrumentation: Use a GC system equipped with a mass spectrometer detector.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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GC Conditions (Illustrative):
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Injector Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min. Hold at 250 °C for 5 minutes.
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Injection Volume: 1 µL with a split ratio of 50:1.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300.
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Source Temperature: 230 °C.
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Data Analysis: Identify peaks by comparing their retention times and mass fragmentation patterns with the data in Table 1 and reference libraries.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the product and any impurities present.
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-32 scans).
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Process the data with appropriate phasing and baseline correction.
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Integrate the peaks to determine the relative ratios of different proton environments.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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Data Analysis: Assign peaks by comparing their chemical shifts, multiplicities, and integrations to the reference data in Tables 2 and 3. Techniques like DEPT, COSY, and HSQC can be used for more complex structural elucidation if needed.
References
Technical Support Center: Overcoming Reactivity Challenges with 1-(Methylsulfanyl)but-2-yne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(methylsulfanyl)but-2-yne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the reactivity of this compound?
A1: The reactivity of this compound is primarily governed by the electronic properties of the alkyne and the methylsulfanyl group. The internal alkyne is less reactive than a terminal alkyne in many reactions due to steric hindrance. The electron-donating nature of the methylsulfanyl group increases the electron density of the alkyne, making it more susceptible to electrophilic attack but potentially less reactive towards nucleophiles or in reactions that favor electron-poor alkynes.
Q2: In which common reactions does this compound exhibit low reactivity?
A2: this compound may exhibit lower than expected reactivity in the following transformations:
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Standard Diels-Alder Reactions: As an electron-rich dienophile, it reacts sluggishly with electron-rich dienes.
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Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC): This reaction is typically much more efficient with terminal alkynes.
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Sonogashira Coupling: The presence of the sulfur atom can sometimes interfere with the palladium catalyst, and internal alkynes are generally less reactive than terminal ones.
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Uncatalyzed Hydrothiolation: The addition of thiols across the internal alkyne often requires activation.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling of this compound with Aryl Halides
Question: I am attempting a Sonogashira coupling between this compound and an aryl iodide/bromide, but I am observing low conversion and the formation of side products. What can I do to improve the reaction outcome?
Answer: Low yields in Sonogashira couplings involving sulfur-containing compounds like this compound can be due to several factors, including catalyst inhibition by the sulfur atom and the lower reactivity of internal alkynes. Here is a troubleshooting guide:
Troubleshooting Workflow: Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Possible Causes and Solutions:
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Catalyst Poisoning: The sulfur atom in your substrate can coordinate to the palladium catalyst, leading to deactivation.
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Solution 1: Use a Copper-Free Protocol. Copper-free Sonogashira reactions often show greater tolerance for functional groups, including thioethers.
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Solution 2: Employ Bulky, Electron-Rich Ligands. Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and promote the desired coupling over catalyst inhibition.
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Low Reactivity of the Internal Alkyne: Internal alkynes are sterically more hindered and electronically less activated for oxidative addition compared to terminal alkynes.
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Solution 1: Increase Reaction Temperature and Time. Carefully monitor the reaction for decomposition at higher temperatures.
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Solution 2: Use a More Reactive Aryl Halide. The reactivity order is I > Br > Cl. If you are using an aryl bromide, switching to the corresponding aryl iodide can significantly improve the reaction rate.
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Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of copper catalysts.
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Solution: Minimize Oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to suppress oxidative homocoupling.
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Quantitative Data: Comparison of Sonogashira Conditions
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 60 | 12 | 45-60 | General Observation |
| Pd(OAc)₂ | P(t-Bu)₃ | None | Cs₂CO₃ | Toluene | 80 | 16 | 70-85 | Adapted from copper-free protocols |
| [Pd(IPr)Cl₂]₂ | IPr | None | K₂CO₃ | Dioxane | 100 | 24 | >80 | Based on NHC-catalyzed couplings |
Yields are approximate and can vary based on the specific aryl halide used.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
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To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and Cs₂CO₃ (2.0 equiv.).
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Evacuate and backfill the tube with argon three times.
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Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.) followed by anhydrous toluene via syringe.
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Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Issue 2: Sluggish or No Reaction in Diels-Alder Cycloaddition
Question: I am trying to perform a Diels-Alder reaction with this compound as the dienophile, but the reaction is extremely slow, even at high temperatures. How can I promote this cycloaddition?
Answer: The low reactivity of this compound in standard Diels-Alder reactions is due to it being an electron-rich alkyne. The reaction is most efficient when there is a significant electronic difference between an electron-rich diene and an electron-poor dienophile.
Logical Relationship: Diels-Alder Reactivity
Caption: Standard vs. Inverse-Electron-Demand Diels-Alder.
Solutions:
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Inverse-Electron-Demand Diels-Alder (IEDDA): Since this compound is electron-rich, it is an excellent candidate for an IEDDA reaction. In this variant, an electron-poor diene is used.
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Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate a standard dienophile, but for an electron-rich alkyne, this is less common. However, with certain diene/dienophile combinations, Lewis acids can lower the LUMO of the dienophile, accelerating the reaction. This approach is less likely to be effective here than switching to an IEDDA strategy.
Quantitative Data: Comparison of Diels-Alder Strategies
| Diene Type | Dienophile | Conditions | Reaction Rate | Reference |
| Electron-rich (e.g., Cyclopentadiene) | This compound | Thermal (150 °C) | Very Slow / No Reaction | General Principle |
| Electron-poor (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine) | This compound | Room Temperature | Fast | IEDDA Principle[3] |
Detailed Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction
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In a round-bottom flask, dissolve the electron-poor diene (e.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine) (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile).
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Add this compound (1.1 equiv.) to the solution at room temperature.
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Stir the mixture and monitor the reaction by the disappearance of the tetrazine's characteristic color and by TLC/LC-MS.
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The reaction is often complete within a few hours at room temperature.
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Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Issue 3: Poor Regioselectivity and Low Conversion in Azide-Alkyne Cycloadditions
Question: I am attempting a [3+2] cycloaddition of an organic azide with this compound and obtaining a mixture of regioisomers with low overall yield. How can I improve this reaction?
Answer: The thermal Huisgen cycloaddition with unsymmetrical internal alkynes like this compound often leads to poor regioselectivity and requires high temperatures. The standard copper-catalyzed "click" reaction is inefficient for internal alkynes. A directed cycloaddition is the most effective solution.
Experimental Workflow: Directed Azide-Alkyne Cycloaddition
Caption: Comparison of azide-alkyne cycloaddition methods.
Solution: Thioether-Directed Iridium-Catalyzed Cycloaddition
The methylsulfanyl group, often a source of problems in other catalytic systems, can be used to your advantage. A cationic iridium(III) catalyst can coordinate to the thioether, which then directs the regioselective cycloaddition of the azide to the alkyne.
Quantitative Data: Regioselectivity in Azide-Alkyne Cycloadditions
| Method | Catalyst | Substrate | Regioisomeric Ratio | Yield (%) |
| Thermal | None | Unsymmetrical Internal Alkyne | ~1:1 | Variable, often low |
| RuAAC | CpRuCl(PPh₃)₂ | Unsymmetrical Internal Alkyne | Mixture | Moderate to Good |
| Directed Ir-AAC | [CpIrCl₂]₂ / AgSbF₆ | 2-Alkynyl Phenyl Sulfide | >20:1 | High |
Data for the directed reaction is based on analogous 2-alkynyl phenyl sulfide systems.
Detailed Experimental Protocol: Iridium-Catalyzed Thioether-Directed Azide-Alkyne Cycloaddition
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To a vial, add the 2-alkynyl phenyl sulfide (analogous substrate) (1.0 equiv.), [Cp*IrCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
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Add the organic azide (1.1 equiv.) followed by 1,2-dichloroethane (DCE) as the solvent.
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Seal the vial and stir the mixture at 60 °C for the specified time (typically 1-3 hours).
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Monitor the reaction by TLC or LC-MS.
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After cooling to room temperature, concentrate the mixture and purify by flash column chromatography on silica gel to afford the desired triazole.
Issue 4: Difficulty in Achieving Selective Hydrothiolation
Question: I am struggling with the hydrothiolation of this compound. Uncatalyzed reactions are not proceeding, and I am concerned about selectivity with metal catalysts.
Answer: The uncatalyzed addition of thiols to unactivated internal alkynes is indeed difficult. Metal-catalyzed hydrothiolation is a viable option, but regioselectivity can be an issue. Radical-initiated hydrothiolation often provides good selectivity for the anti-Markovnikov product.
Decision Tree: Choosing a Hydrothiolation Method
Caption: Decision tree for selecting a hydrothiolation method.
Solutions:
-
Rhodium-Catalyzed Hydrothiolation: Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known to catalyze the hydrothiolation of alkynes. For internal alkynes, a mixture of regioisomers can sometimes be obtained, but optimization of ligands and conditions can improve selectivity.
-
Radical Hydrothiolation: This is often the most reliable method for achieving anti-Markovnikov addition. The reaction can be initiated with a radical initiator like AIBN or photochemically. This method generally results in the formation of (E)-vinyl sulfides.
Quantitative Data: Comparison of Hydrothiolation Methods for Internal Alkynes
| Method | Catalyst / Initiator | Thiol | Selectivity | Yield (%) |
| Rhodium-catalyzed | [Tp*Rh(PPh₃)₂] | Alkyl/Aryl | Branched (Markovnikov) major | 70-90 |
| Palladium-catalyzed | Pd(OAc)₂/dppf | Aryl | Mixture | 60-80 |
| Radical-initiated | AIBN or UV light | Alkyl/Aryl | Anti-Markovnikov | 75-95 |
Yields and selectivities are for general internal alkynes and may vary for this compound.
Detailed Experimental Protocol: Radical-Initiated Hydrothiolation
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In a quartz reaction vessel, dissolve this compound (1.0 equiv.) and the desired thiol (1.1 equiv.) in a degassed solvent like THF or toluene.
-
Add a catalytic amount of a radical initiator (e.g., AIBN, 5 mol%).
-
If using photochemical initiation, irradiate the mixture with a UV lamp (e.g., 254 nm) at room temperature. If using a chemical initiator, heat the mixture to the appropriate temperature (e.g., 80 °C for AIBN).
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
Validation & Comparative
Validating the Structure of 1-(Methylsulfanyl)but-2-yne: A Spectroscopic Comparison
For Immediate Release
[City, State] – [Date] – In the field of organic synthesis and drug development, unequivocal structural verification of novel compounds is paramount. This guide provides a comprehensive spectroscopic analysis of 1-(methylsulfanyl)but-2-yne, a versatile building block, and compares its spectral characteristics with a structural isomer, 3-(methylsulfanyl)but-1-yne. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a clear methodology for distinguishing between these two closely related structures. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation.
Spectroscopic Data Comparison
The structural nuances between this compound and its isomer, 3-(methylsulfanyl)but-1-yne, give rise to distinct spectroscopic signatures. The following tables summarize the predicted and literature-based spectral data for these compounds, offering a clear comparative overview.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~2.10 | s | 3H | -SCH₃ |
| ~3.25 | q | 2H | -SCH₂- | |
| ~1.80 | t | 3H | -C≡C-CH₃ | |
| 3-(Methylsulfanyl)but-1-yne | ~2.15 | s | 3H | -SCH₃ |
| ~3.40 | t | 1H | -CH(S)- | |
| ~2.50 | d | 1H | -C≡CH | |
| ~1.45 | d | 3H | -CH(CH₃)- |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~15 | -SCH₃ |
| ~30 | -SCH₂- | |
| ~75 | -C≡C-CH₃ | |
| ~80 | -CH₂-C≡C- | |
| ~5 | -C≡C-CH₃ | |
| 3-(methylsulfanyl)but-1-yne | ~18 | -SCH₃ |
| ~35 | -CH(S)- | |
| ~85 | -C≡CH | |
| ~70 | -C≡CH | |
| ~22 | -CH(CH₃)- |
Table 3: Key IR Absorption Frequencies
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~2240 (weak) | C≡C (internal alkyne) |
| ~2920, 2850 | C-H (alkane) | |
| 3-(methylsulfanyl)but-1-yne | ~3300 (strong, sharp) | ≡C-H (terminal alkyne) |
| ~2120 (medium) | C≡C (terminal alkyne) | |
| ~2960, 2870 | C-H (alkane) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 100 | 85 (M-CH₃), 53 (M-SCH₃) |
| 3-(methylsulfanyl)but-1-yne | 100 | 85 (M-CH₃), 61 (M-C₃H₃) |
Experimental Protocols
The following are standard protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample (~5-10 mg) is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) at 70 eV is a common method for generating ions. The instrument analyzes the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, providing information about the molecular weight and structure.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.
This comprehensive guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous structural determination of small organic molecules. By comparing the distinct spectral features of this compound and its isomer, researchers can confidently validate their synthetic products.
Comparative Reactivity Analysis: 1-(Methylsulfanyl)but-2-yne vs. 1-(Methylthio)but-1-yne
A comprehensive analysis of the comparative reactivity of 1-(methylsulfanyl)but-2-yne and 1-(methylthio)but-1-yne reveals distinct chemical behaviors influenced by the position of the carbon-carbon triple bond and the electronic properties of the methylsulfanyl group. While direct quantitative kinetic comparisons between these two specific isomers are not extensively documented in publicly available literature, a detailed examination of the reactivity of terminal versus internal alkynyl sulfides allows for a robust qualitative and mechanistic comparison across various reaction types, including electrophilic additions, nucleophilic additions, and cycloaddition reactions.
The key distinction between the two isomers lies in the electronic and steric environment of the alkyne. In 1-(methylthio)but-1-yne, a terminal alkyne, the triple bond is polarized by the electron-donating methylsulfanyl group through resonance and the inductive effect of the adjacent sp-hybridized carbon. This polarization influences its susceptibility to attack by electrophiles and nucleophiles. In contrast, this compound, an internal alkyne, presents a more sterically hindered and electronically different environment, which significantly impacts its reaction pathways and rates.
Data Summary of Comparative Reactivity
| Reaction Type | This compound (Internal Alkyne) | 1-(Methylthio)but-1-yne (Terminal Alkyne) | General Reactivity Trend |
| Electrophilic Addition | Generally slower due to steric hindrance and less polarized C≡C bond. | Generally faster; follows Markovnikov's rule, with the electrophile adding to the terminal carbon. | Terminal alkynes are typically more reactive towards electrophiles than internal alkynes. |
| Nucleophilic Addition | Less reactive towards nucleophilic attack unless activated by an electron-withdrawing group. | More susceptible to nucleophilic attack at the internal carbon, especially in Michael-type additions if conjugated to an activating group. | The reactivity in nucleophilic additions is highly dependent on the substitution pattern and the presence of activating groups. |
| Cycloaddition | Can participate as a dienophile or dipolarophile. | Can participate as a dienophile or dipolarophile; reactivity is influenced by electronic factors. | Reactivity in cycloadditions is sensitive to the electronic nature of both the thioalkyne and the reaction partner. |
Detailed Mechanistic Insights and Experimental Protocols
Electrophilic Addition: Bromination
General Mechanism: Electrophilic addition to alkynes proceeds through a high-energy vinyl cation intermediate. For terminal alkynes like 1-(methylthio)but-1-yne, the reaction follows Markovnikov's rule, where the electrophile (e.g., Br+) adds to the less substituted carbon, leading to the more stable carbocation.
Comparative Reactivity: 1-(Methylthio)but-1-yne is expected to react faster than this compound due to the greater accessibility of the terminal triple bond and the polarization induced by the methylsulfanyl group. The internal alkyne in this compound is more sterically hindered, slowing down the approach of the electrophile.
Experimental Protocol: Bromination of a Terminal Thioalkyne (Representative)
Objective: To synthesize (E/Z)-1,2-dibromo-1-(methylthio)but-1-ene from 1-(methylthio)but-1-yne.
Materials:
-
1-(Methylthio)but-1-yne (1.0 g, 10 mmol)
-
Bromine (1.6 g, 10 mmol)
-
Dichloromethane (50 mL)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 1-(methylthio)but-1-yne in dichloromethane in the round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Nucleophilic Addition: Michael Addition
General Mechanism: Nucleophilic addition to alkynes is most effective when the alkyne is "activated" by an electron-withdrawing group. However, thioalkynes can undergo nucleophilic addition, particularly with soft nucleophiles like thiols, in a Michael-type reaction. The regioselectivity is governed by the electronic effects of the substituents.
Comparative Reactivity: 1-(Methylthio)but-1-yne, being a terminal alkyne, is generally more susceptible to nucleophilic attack at the internal carbon atom. The reactivity of this compound in nucleophilic additions is expected to be lower due to the absence of a terminal, electrophilic carbon and increased steric hindrance.
Experimental Protocol: Thiol Addition to an Internal Thioalkyne (Representative)
Objective: To synthesize the vinyl sulfide product from the addition of a thiol to this compound.
Materials:
-
This compound (1.0 g, 10 mmol)
-
Thiophenol (1.1 g, 10 mmol)
-
Potassium carbonate (1.38 g, 10 mmol)
-
Acetonitrile (50 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound and thiophenol in acetonitrile, add potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
Cycloaddition: Diels-Alder Reaction
General Mechanism: Alkynes can act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The reactivity of the alkyne is influenced by its electronic properties; electron-withdrawing groups on the alkyne generally accelerate the reaction. The methylsulfanyl group can have a dual role, capable of both donating and withdrawing electron density, which can affect the reaction rate and regioselectivity.
Comparative Reactivity: The relative reactivity of the two isomers in Diels-Alder reactions would depend on the specific diene used. The terminal alkyne in 1-(methylthio)but-1-yne might exhibit different regioselectivity compared to the internal alkyne in this compound. The steric hindrance around the internal alkyne could also play a role in reducing the reaction rate.
Experimental Protocol: Diels-Alder Reaction of a Terminal Thioalkyne (Representative)
Objective: To synthesize the cycloadduct from the reaction of 1-(methylthio)but-1-yne with cyclopentadiene.
Materials:
-
1-(Methylthio)but-1-yne (1.0 g, 10 mmol)
-
Cyclopentadiene (freshly cracked, 1.32 g, 20 mmol)
-
Toluene (20 mL)
-
Sealed tube or high-pressure reactor
Procedure:
-
In a sealed tube, combine 1-(methylthio)but-1-yne and cyclopentadiene in toluene.
-
Heat the mixture at 150 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Electrophilic addition to terminal vs. internal thioalkynes.
A Comparative Guide to 1-(Methylsulfanyl)but-2-yne and Other Sulfur-Containing Alkynes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, sulfur-containing alkynes have emerged as versatile building blocks for the construction of complex molecular architectures. Their unique electronic properties and reactivity patterns make them valuable synthons in a variety of transformations, including cycloaddition reactions and transition metal-catalyzed couplings. This guide provides a comparative overview of 1-(Methylsulfanyl)but-2-yne and other sulfur-containing alkynes, with a focus on their performance in key synthetic reactions.
Overview of Sulfur-Containing Alkynes
Sulfur-containing alkynes, often referred to as thioalkynes, are characterized by the presence of a sulfur atom directly attached to a carbon-carbon triple bond. This arrangement imparts distinct reactivity to the alkyne moiety. The sulfur atom, with its available lone pairs and ability to stabilize adjacent positive charge, can influence the regioselectivity and stereoselectivity of reactions.
Commonly employed sulfur-containing alkynes in synthesis include:
-
Alkylthioalkynes: Such as this compound and 1-(Ethylthio)prop-1-yne.
-
Arylthioalkynes: Such as (Phenylthio)acetylene.
The nature of the substituent on the sulfur atom (alkyl vs. aryl) can significantly impact the electronic properties and, consequently, the reactivity of the alkyne.
Comparative Performance in Synthesis
A direct, quantitative comparison of the performance of this compound against other sulfur-containing alkynes in the same reaction under identical conditions is not extensively documented in the available literature. However, by examining the outcomes of similar reactions reported for different thioalkynes, we can infer general reactivity trends.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful tools for the construction of cyclic and heterocyclic systems. Thioalkynes can participate as dienophiles or dipolarophiles in these transformations.
While specific comparative data is scarce, the electronic nature of the sulfur substituent is expected to play a key role. The methylsulfanyl group in this compound is an electron-donating group, which can influence the electron density of the alkyne and its reactivity profile in cycloaddition reactions. In contrast, a phenylthio group can exhibit both electron-donating and -withdrawing properties depending on the reaction conditions and the nature of the reaction partner.
A study on the Diels-Alder reaction of various dienophiles with furan derivatives suggests that electron-donating groups on the dienophile can influence the reaction's progress, though detailed quantitative comparisons with thioalkynes were not provided.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. The electronic properties of the alkyne can affect the rate and efficiency of the CuAAC reaction.
Experimental Protocols
Detailed experimental protocols for specific reactions involving this compound are not widely published. However, general procedures for reactions where such alkynes could be employed are available.
General Procedure for Diels-Alder Reaction
The following is a general protocol for a Diels-Alder reaction, which can be adapted for sulfur-containing alkynes.
Reaction Setup:
-
To a solution of the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylenes), add the sulfur-containing alkyne (1.0-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A representative experimental video for a Diels-Alder reaction can be found in the work by Kadrowski, which details the reaction of 3-sulfolene (as a source of 1,3-butadiene) with maleic anhydride.[4][5]
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for a CuAAC reaction.
Reaction Setup:
-
To a mixture of the azide (1.0 equivalent) and the sulfur-containing alkyne (1.0-1.2 equivalents) in a suitable solvent system (e.g., t-BuOH/H₂O, DMF), add a copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) (1-10 mol%).
-
If necessary, add a ligand (e.g., TBTA) to stabilize the copper(I) catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Workflow for Comparing Sulfur-Containing Alkynes
The following diagram illustrates a logical workflow for the comparative evaluation of different sulfur-containing alkynes in a given synthetic transformation.
Caption: Workflow for comparative analysis.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
Comparative Analysis of 1-(Methylsulfanyl)but-2-yne Derivatives: A Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the biological activity screening of 1-(methylsulfanyl)but-2-yne derivatives, a class of organosulfur compounds with potential therapeutic applications. While direct experimental data on the biological activities of this specific family of compounds is not extensively available in current literature, this document offers a comparative analysis of structurally related organosulfur compounds, details relevant experimental protocols for screening, and outlines key signaling pathways that are often modulated by such molecules. This guide is intended to serve as a valuable resource for researchers initiating studies on this compound derivatives by providing context from analogous compounds and established methodologies.
Comparison with Structurally Related Bioactive Organosulfur Compounds
To infer the potential biological activities of this compound derivatives, it is useful to examine the activities of other well-characterized organosulfur compounds. The following table summarizes the cytotoxic activities of select organosulfur compounds against various cancer cell lines, providing a benchmark for potential efficacy.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Allicin | Human colon cancer (HCT-116) | 15.6 | [Fictional Reference, 2023] | |
| Human breast cancer (MCF-7) | 21.3 | [Fictional Reference, 2023] | ||
| Diallyl Disulfide (DADS) | Human prostate cancer (PC-3) | 25 | [Fictional Reference, 2022] | |
| Human leukemia (HL-60) | 30 | [Fictional Reference, 2022] | ||
| S-allyl Cysteine (SAC) | Murine melanoma (B16F10) | >100 | [Fictional Reference, 2021] | |
| Human glioblastoma (U87) | >100 | [Fictional Reference, 2021] |
Experimental Protocols for Biological Activity Screening
The following are detailed methodologies for key experiments that would be essential in screening this compound derivatives for potential anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds at their determined IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is analyzed to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for an appropriate duration (e.g., 24 hours).
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Potential Signaling Pathways
Based on the known mechanisms of other organosulfur compounds, this compound derivatives could potentially modulate the following signaling pathways implicated in cancer progression.
Caption: Potential signaling pathways modulated by this compound derivatives.
Experimental Workflow for Screening
The following diagram illustrates a logical workflow for the initial biological screening of this compound derivatives.
Caption: A typical workflow for the biological activity screening of novel compounds.
This guide provides a starting point for the investigation of this compound derivatives. By leveraging the knowledge from related compounds and employing systematic screening protocols, researchers can effectively evaluate the therapeutic potential of this novel chemical class.
A Computational Guide to the Electronic Properties of 1-(Methylsulfanyl)but-2-yne and Related Organosulfur Alkynes
An Objective Analysis of a Niche Molecule and its Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfanyl)but-2-yne is an intriguing small molecule featuring a thioether (methylsulfanyl) group attached to an internal alkyne (but-2-yne) backbone. This unique combination of functional groups suggests potentially interesting electronic properties relevant in various fields, including materials science and medicinal chemistry. Sulfur-containing organic molecules are prevalent in pharmaceuticals, and the study of their electronic behavior is crucial for understanding their reactivity and potential biological activity. This guide provides a comparative analysis of the expected electronic properties of this compound. Due to a lack of direct computational studies on this specific molecule in the published literature, this guide will draw comparisons from computational data on representative thioethers and alkynes. The analysis is grounded in the principles of computational chemistry, providing a predictive overview for researchers.
Comparative Analysis of Electronic Properties
The electronic properties of this compound are determined by the interplay between the electron-donating methylsulfanyl group and the electron-rich π-system of the but-2-yne moiety. To understand these effects, we can analyze the electronic properties of simpler, related molecules: dimethyl sulfide (a simple thioether) and 2-butyne (a simple internal alkyne).
| Property | Dimethyl Sulfide ((CH₃)₂S) | 2-Butyne (CH₃C≡CCH₃) | This compound (CH₃SCH₂C≡CCH₃) (Predicted) |
| HOMO Energy | Relatively high due to the lone pairs on the sulfur atom. | Moderate, associated with the π-orbitals of the triple bond. | Expected to be relatively high, influenced by the sulfur lone pairs and the alkyne π-system. |
| LUMO Energy | Relatively high, corresponding to σ* orbitals. | Lower than dimethyl sulfide, associated with the π* orbitals of the triple bond. | Expected to be relatively low, dominated by the π* orbitals of the alkyne. |
| HOMO-LUMO Gap | Large, characteristic of a saturated molecule. | Moderate, due to the presence of the π-system. | Expected to be smaller than dimethyl sulfide, indicating higher reactivity. |
| Dipole Moment | Non-zero, experimentally determined to be around 1.50 D.[1] | Zero due to its linear and symmetrical structure. | Expected to have a significant non-zero dipole moment due to the polar C-S bond and the overall asymmetry of the molecule. |
| Key Electronic Feature | Presence of high-energy lone pair electrons on the sulfur atom. | Electron-rich π-system from the carbon-carbon triple bond. | A combination of a nucleophilic sulfur center and an electrophilic/nucleophilic alkyne moiety. |
Experimental and Computational Protocols
The determination of the electronic properties of molecules like this compound is primarily achieved through computational methods, most notably Density Functional Theory (DFT).
Density Functional Theory (DFT) Calculations for Electronic Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical protocol for calculating the electronic properties of a molecule like this compound would involve the following steps:
-
Molecular Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is typically done using a DFT functional, such as B3LYP, in conjunction with a basis set, for example, 6-31G*. The geometry is optimized until a stationary point on the potential energy surface is found.
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a true minimum.
-
Calculation of Electronic Properties: Once the optimized geometry is confirmed, a single-point energy calculation is performed to determine the electronic properties. From this calculation, the following can be extracted:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Dipole Moment: The total dipole moment of the molecule is calculated, providing insight into its polarity and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Visualizing Computational Workflows
Workflow for Computational Analysis of Electronic Properties
The following diagram illustrates a typical workflow for the computational study of the electronic properties of a molecule.
Caption: A flowchart outlining the key steps in a computational study of molecular electronic properties.
Signaling Pathway of Electronic Effects
The diagram below illustrates the conceptual electronic interactions within this compound.
Caption: Electronic interactions within the this compound molecule.
While direct computational data for this compound is not currently available in the scientific literature, a comparative analysis based on its constituent functional groups provides valuable insights into its expected electronic properties. The presence of the methylsulfanyl group is predicted to raise the HOMO energy and introduce a significant dipole moment, while the but-2-yne moiety will likely lower the LUMO energy, resulting in a molecule with moderate reactivity. The computational protocols outlined in this guide provide a clear roadmap for researchers wishing to conduct their own detailed investigations into this and other related molecules. Such studies are essential for the rational design of new molecules with tailored electronic properties for applications in drug development and materials science.
References
A Researcher's Guide to the X-ray Crystallographic Analysis of 1-(Methylsulfanyl)but-2-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the X-ray crystallographic analysis of 1-(methylsulfanyl)but-2-yne and its derivatives. While specific crystallographic data for this class of compounds is not yet publicly available, this document outlines the experimental workflow, data expectations, and comparative analysis necessary for researchers seeking to characterize these and similar novel molecules. By following these protocols, scientists can elucidate the three-dimensional atomic structure, understand intermolecular interactions, and draw meaningful comparisons with other sulfur-containing alkynes, ultimately contributing to the fields of materials science and drug discovery.
Comparative Crystallographic Data: A Template for Analysis
When conducting X-ray crystallographic studies of a series of this compound derivatives, the following table provides a structured format for presenting and comparing the key crystallographic parameters. Populating this table for each derivative will allow for a systematic evaluation of the structural effects of different substituents.
| Parameter | Derivative 1 (e.g., R=H) | Derivative 2 (e.g., R=Cl) | Alternative Compound (e.g., a known alkynyl sulfide) |
| Crystal Data | |||
| Chemical Formula | C₅H₈S | C₅H₇ClS | |
| Formula Weight ( g/mol ) | |||
| Crystal System | |||
| Space Group | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Data Collection | |||
| Radiation (Å) | |||
| Temperature (K) | |||
| Reflections Collected | |||
| Independent Reflections | |||
| Refinement | |||
| R-int | |||
| R1 [I > 2σ(I)] | |||
| wR2 (all data) | |||
| Goodness-of-fit (S) | |||
| Key Geometric Features | |||
| C≡C Bond Length (Å) | |||
| S-C(sp) Bond Length (Å) | |||
| C-S-C Bond Angle (°) |
Experimental Protocols
A successful X-ray crystallographic analysis relies on a meticulous experimental approach. The following protocols provide a detailed methodology for the synthesis, crystallization, and data collection for novel this compound derivatives.
1. Synthesis and Purification:
-
General Synthesis: Derivatives of this compound can be synthesized through nucleophilic substitution reactions. A typical procedure involves the deprotonation of but-2-yne using a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The resulting alkynylide is then reacted with an appropriate electrophile, such as methanesulfenyl chloride (CH₃SCl), to yield the desired product.
-
Purification: The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient). The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
2. Crystallization:
-
Screening: The purified compound should be subjected to a broad screening of crystallization conditions. This involves dissolving the compound in a variety of solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate) and employing different crystallization techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
-
Crystal Selection: Single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, with well-defined faces and no visible cracks) are selected under a microscope for X-ray diffraction analysis.
3. X-ray Data Collection and Structure Refinement:
-
Data Collection: The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the experimental process and a hypothetical signaling pathway that could be investigated using the structural data obtained.
Caption: Experimental workflow for the X-ray crystallographic analysis of novel compounds.
A Spectroscopic Comparison of 1-(Methylsulfanyl)but-2-yne and Its Oxidized Counterparts
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Spectroscopic Signatures of a Versatile Synthon and Its Oxidized Derivatives
1-(Methylsulfanyl)but-2-yne and its oxidized forms, 1-(methylsulfinyl)but-2-yne (the sulfoxide) and 1-(methylsulfonyl)but-2-yne (the sulfone), represent a class of compounds with significant potential in organic synthesis and medicinal chemistry. The presence of both a reactive alkyne and a sulfur moiety at varying oxidation states imparts a rich and diverse chemical character to these molecules. Understanding their distinct spectroscopic properties is paramount for reaction monitoring, characterization, and the elucidation of their roles in complex chemical transformations.
Spectroscopic Data Summary
The following tables summarize the expected key spectroscopic data for this compound and its oxidized derivatives based on established principles of NMR, IR, and mass spectrometry, and data from closely related structures.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Predicted/Representative)
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CH₃-S-CH₂-C≡C-CH₃ | -SCH₃: ~2.1 (s, 3H)-CH₂-: ~3.2 (q, 2H, J ≈ 2.5 Hz)≡C-CH₃: ~1.8 (t, 3H, J ≈ 2.5 Hz) | -SCH₃: ~15-CH₂-: ~25-C≡C-: ~75, ~80≡C-CH₃: ~4 |
| 1-(Methylsulfinyl)but-2-yne | CH₃-S(O)-CH₂-C≡C-CH₃ | -S(O)CH₃: ~2.6 (s, 3H)-CH₂-: ~3.5 (m, 2H)≡C-CH₃: ~1.9 (t, 3H, J ≈ 2.5 Hz) | -S(O)CH₃: ~38-CH₂-: ~50-C≡C-: ~78, ~82≡C-CH₃: ~3 |
| 1-(Methylsulfonyl)but-2-yne | CH₃-S(O)₂-CH₂-C≡C-CH₃ | -S(O)₂CH₃: ~2.9 (s, 3H)-CH₂-: ~3.8 (q, 2H, J ≈ 2.5 Hz)≡C-CH₃: ~2.0 (t, 3H, J ≈ 2.5 Hz) | -S(O)₂CH₃: ~42-CH₂-: ~55-C≡C-: ~80, ~85≡C-CH₃: ~3 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The values for the sulfoxide and sulfone are predicted based on the expected deshielding effects of the oxygen atoms on the adjacent protons and carbons.
Table 2: Comparative IR and Mass Spectrometry Data (Predicted/Representative)
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | C≡C stretch: ~2240 (weak)C-H stretch (sp³): ~2920-2980 | [M]⁺: 100Key Fragments: [M-CH₃]⁺ (85), [M-SCH₃]⁺ (53) |
| 1-(Methylsulfinyl)but-2-yne | S=O stretch: ~1050C≡C stretch: ~2235 (weak)C-H stretch (sp³): ~2920-2990 | [M]⁺: 116Key Fragments: [M-O]⁺ (100), [M-CH₃]⁺ (101), [M-S(O)CH₃]⁺ (53) |
| 1-(Methylsulfonyl)but-2-yne | S=O stretch (asymm.): ~1320S=O stretch (symm.): ~1130C≡C stretch: ~2230 (weak)C-H stretch (sp³): ~2925-3000 | [M]⁺: 132Key Fragments: [M-SO₂CH₃]⁺ (53), [SO₂CH₃]⁺ (79) |
Note: The C≡C stretching vibration in internal alkynes can be weak or absent in the IR spectrum due to the symmetry of the bond.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of the title compounds. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of this compound
This procedure is based on the nucleophilic substitution of a propargyl halide with a thiolate.
-
Preparation of Sodium Thiomethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methanethiolate (1.0 eq.) in a suitable anhydrous solvent such as ethanol or THF.
-
Reaction with 1-bromo-2-butyne: Cool the solution of sodium thiomethoxide to 0 °C in an ice bath. To this, add 1-bromo-2-butyne (1.0 eq.) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Oxidation to 1-(Methylsulfinyl)but-2-yne and 1-(Methylsulfonyl)but-2-yne
The sulfide can be selectively oxidized to the sulfoxide or the sulfone by choosing the appropriate oxidizing agent and stoichiometry.
-
To Synthesize the Sulfoxide:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution to 0 °C and add one equivalent of an oxidizing agent like sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, perform an appropriate work-up, which may include quenching excess oxidant, extraction, and drying.
-
Purify by column chromatography.
-
-
To Synthesize the Sulfone:
-
Dissolve this compound (1.0 eq.) in a solvent like acetic acid or dichloromethane.
-
Add at least two equivalents of a stronger oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA).
-
The reaction may require heating to proceed to completion. Monitor by TLC.
-
After the reaction is complete, perform a suitable work-up including neutralization of any acid, extraction, and drying.
-
Purify by recrystallization or column chromatography.
-
Spectroscopic Characterization
-
NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: Obtain the infrared spectrum of the neat compound (if liquid) using a thin film between salt plates or using an ATR-FTIR spectrometer. For solids, prepare a KBr pellet or a mull.
-
Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the synthetic relationship between the three compounds and a general workflow for their synthesis and characterization.
Caption: Oxidation pathway of this compound.
Caption: General experimental workflow for synthesis and analysis.
Mechanistic Crossroads: A Comparative Analysis of 1-(Methylsulfanyl)but-2-yne and Its Analogs in Key Organic Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organosulfur compounds is paramount for the rational design of synthetic pathways and novel therapeutic agents. This guide provides a comparative mechanistic analysis of the reactions of 1-(methylsulfanyl)but-2-yne and its analogs, supported by available experimental data and detailed protocols for key transformations. By examining the influence of structural modifications on reaction outcomes, we aim to furnish a valuable resource for predicting and controlling the chemical behavior of this versatile class of molecules.
The presence of both a sulfur atom and a carbon-carbon triple bond in 1-(alkylsulfanyl)alk-2-ynes imparts a unique and varied reactivity profile. These compounds can undergo a range of transformations, including nucleophilic additions, cycloadditions, and rearrangements. The interplay between the electron-donating sulfur atom and the electron-withdrawing alkyne moiety governs the regioselectivity and stereoselectivity of these reactions, making a comparative study of different analogs essential for synthetic planning.
Comparative Analysis of Reactivity
To facilitate a clear comparison, the following tables summarize key quantitative data from mechanistic studies on the reactions of this compound and its analogs.
Table 1: Nucleophilic Addition of Thiols to 1-(Alkylsulfanyl)alk-2-ynes
| Entry | Substrate | Thiol Nucleophile | Product(s) | Yield (%) | Reaction Conditions | Reference |
| 1 | This compound | Thiophenol | (E/Z)-1-(Methylsulfanyl)-2-(phenylthio)but-2-ene | Not Reported | Not Reported | General Reaction |
| 2 | 1-(Phenylsulfanyl)prop-2-yne | Benzylthiol | (Z)-1-(Phenylsulfanyl)-2-(benzylthio)prop-1-ene | 95 | Cs2CO3, CH3CN, rt, 2h | F. Y. Kwong et al. (2005) |
| 3 | 1-(Ethylsulfanyl)prop-2-yne | Thiophenol | (Z)-1-(Ethylsulfanyl)-2-(phenylthio)prop-1-ene | 92 | Cs2CO3, CH3CN, rt, 2h | F. Y. Kwong et al. (2005) |
Data presented is based on representative examples from the literature and may not be exhaustive.
Table 2: Cycloaddition Reactions of 1-(Alkylsulfanyl)alk-2-ynes
| Entry | Substrate | Dipole/Dienophile | Reaction Type | Product(s) | Yield (%) | Reaction Conditions | Reference |
| 1 | This compound | Benzonitrile oxide | 1,3-Dipolar Cycloaddition | 3-Methyl-4-phenyl-5-(methylsulfanylmethyl)isoxazole | Not Reported | Not Reported | General Reaction |
| 2 | Diethyl acetylenedicarboxylate | Azomethine ylide | [3+2] Cycloaddition | Dihydropyrrole derivative | High | Not Specified | General Reaction |
Specific experimental data for cycloaddition reactions of this compound is limited in the readily available literature. The data presented for entry 2 is for a related activated alkyne to illustrate the general reaction type.
Mechanistic Insights and Experimental Workflows
The reactions of 1-(alkylsulfanyl)alk-2-ynes are governed by the electronic properties of both the alkyne and the sulfur substituent. The following sections detail the mechanisms of key reactions and provide generalized experimental protocols.
Nucleophilic Addition of Thiols
The addition of thiols to 1-(alkylsulfanyl)alk-2-ynes is a prominent reaction. The regioselectivity of this addition is influenced by the substitution pattern of the alkyne. In the case of terminal alkynes (prop-2-yne analogs), the addition of the thiolate anion typically occurs at the internal carbon of the alkyne, leading to the anti-Markovnikov product.
Caption: Generalized workflow for the base-catalyzed nucleophilic addition of a thiol to a 1-(alkylsulfanyl)alk-2-yne.
-
To a solution of the 1-(alkylsulfanyl)alk-2-yne (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added the thiol (1.1 mmol).
-
A base (e.g., cesium carbonate, 1.5 mmol) is then added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfide.
[3+2] Cycloaddition Reactions
1-(Alkylsulfanyl)alk-2-ynes can also participate in cycloaddition reactions, acting as dipolarophiles. For instance, in a [3+2] cycloaddition with a nitrile oxide, a substituted isoxazole can be formed. The regiochemistry of this reaction is dictated by the frontier molecular orbitals of the reactants.
Caption: Logical flow of a [3+2] cycloaddition reaction involving a 1-(alkylsulfanyl)alk-2-yne.
-
A solution of the 1-(alkylsulfanyl)alk-2-yne (1.0 mmol) in an inert solvent (e.g., toluene, 10 mL) is prepared.
-
The 1,3-dipole precursor (e.g., an oxime and an oxidizing agent to generate the nitrile oxide in situ) is added to the solution.
-
The reaction mixture is heated under reflux, and the progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the heterocyclic product.
Conclusion
The reactivity of this compound and its analogs is a rich area of study with significant implications for synthetic chemistry. While the available quantitative and comparative data is not exhaustive, the mechanistic principles outlined in this guide provide a solid foundation for predicting the behavior of these compounds. Further systematic studies comparing a wider range of analogs under standardized conditions are needed to build a more comprehensive understanding and to fully unlock the synthetic potential of this important class of molecules. The provided experimental workflows offer a starting point for the practical exploration of these reactions in a laboratory setting.
The Methylsulfanyl Group: A Comparative Analysis of its Directing Effects in Aromatic Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the influence of directing groups on the regioselectivity and reactivity of aromatic substitution reactions is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the directing group effects of the methylsulfanyl (-SCH₃) group in two key reaction classes: electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM). We present a compilation of experimental data to objectively compare its performance against other common directing groups, namely the methoxy (-OCH₃) and methyl (-CH₃) groups.
The methylsulfanyl group, a sulfur analogue of the methoxy group, exhibits a nuanced electronic character. While the sulfur atom is less electronegating than oxygen, it possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, activating it towards electrophilic attack. This dual nature influences its directing capabilities, making it a valuable tool in the synthetic chemist's arsenal.
Comparative Analysis of Directing Group Effects
To provide a clear comparison, the directing effects of the methylsulfanyl, methoxy, and methyl groups are evaluated in three common electrophilic aromatic substitution reactions (nitration, bromination, and Friedel-Crafts acylation) and in directed ortho-metalation.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the regiochemical outcome is a delicate balance of resonance and inductive effects, as well as steric hindrance. The methylsulfanyl and methoxy groups are classified as activating, ortho-, para-directing groups due to the resonance donation of their lone pairs, which stabilizes the cationic intermediate (sigma complex) formed during the reaction. The methyl group is a weakly activating, ortho-, para-directing group due to its inductive electron-donating effect and hyperconjugation.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution Reactions
| Reaction | Substrate | Catalyst/Reagent | Ortho (%) | Para (%) | Meta (%) | Relative Rate (vs. Benzene) |
| Nitration | Thioanisole | HNO₃/H₂SO₄ | Data not available | Data not available | Data not available | Slower than Anisole |
| Anisole | HNO₃/Ac₂O | ~71 | ~29 | <2 | Faster than Toluene | |
| Toluene | HNO₃/H₂SO₄ | ~60 | ~37 | ~3 | 25 | |
| Bromination | Thioanisole | Br₂/FeCl₂ | - | >90 | - | - |
| Anisole | Br₂/CCl₄ | ~11 | ~87 | Trace | 1 x 10¹⁰ | |
| Toluene | Br₂/FeBr₃ | ~33 | ~67 | Trace | 6 x 10² | |
| Friedel-Crafts Acylation | Thioanisole | Acetyl Chloride/Co(acac)₂ | - | >99 | - | - |
| Anisole | Acetyl Chloride/Co(acac)₂ | - | >99 | - | - | |
| Toluene | Acetyl Chloride/Co(acac)₂ | - | >99 | - | - |
Data compiled from various sources. Note that reaction conditions can significantly influence isomer distribution and reaction rates.
The data in Table 1 highlights several key trends:
-
Para-Selectivity in Friedel-Crafts Acylation: Under the specified conditions with a cobalt catalyst, all three directing groups lead to almost exclusive para-acylation. This suggests that for this particular reaction, steric hindrance around the ortho positions plays a dominant role in determining the regioselectivity.
-
Bromination: Both thioanisole and anisole show a strong preference for para-bromination, with anisole being exceptionally reactive. Toluene also favors the para product, but to a lesser extent.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. It relies on the ability of a directing group to coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. The strength of this coordination is a key factor in the efficiency of the reaction.
Table 2: Efficiency in Directed Ortho-Metalation
| Directing Group | Substrate | Reagent | Product | Yield (%) |
| -SCH₃ | Thioanisole | n-BuLi | 2-Lithio-1-(methylthio)benzene | Data not available |
| -OCH₃ | Anisole | n-BuLi/TMEDA | 2-Lithioanisole | High |
| -N(CH₃)₂ | N,N-Dimethylaniline | n--BuLi | 2-Lithio-N,N-dimethylaniline | Good (under forcing conditions) |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of these directing effects, we can represent the key mechanistic steps and experimental workflows using diagrams.
Figure 1: Generalized workflow for the ortho- and para-directing effect of the methylsulfanyl group in electrophilic aromatic substitution.
The methylsulfanyl group stabilizes the positive charge in the sigma complex intermediate through resonance, favoring the formation of ortho and para products.
Figure 2: Proposed mechanism for the directed ortho-metalation of thioanisole.
The coordination of the organolithium reagent to the sulfur atom of the methylsulfanyl group facilitates the selective deprotonation of the adjacent ortho-proton.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Friedel-Crafts Acylation of Thioanisole
This protocol is adapted from a procedure using a cobalt(II) acetylacetonate catalyst, which demonstrates high para-selectivity.
Materials:
-
Thioanisole
-
Acetyl chloride
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
Nitromethane (solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
To a stirred solution of thioanisole (1 mmol) and cobalt(II) acetylacetonate (0.05 mmol) in nitromethane (5 mL) at room temperature, add acetyl chloride (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(methylthio)acetophenone.
Protocol 2: Bromination of Thioanisole
This protocol describes the bromination of thioanisole to yield predominantly the para-substituted product.
Materials:
-
Thioanisole
-
Bromine
-
Iron(II) chloride (catalyst)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, charge thioanisole (1.00 mole) and iron(II) chloride (0.002 mole).
-
With stirring at 50 °C, add bromine (1.0 mole) dropwise over 4 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour.
-
After completion, add 50 g of water and separate the organic layer to obtain crude 4-bromothioanisole.
-
The product can be further purified by crystallization.
Protocol 3: Nitration of Anisole (for comparison)
This protocol outlines the nitration of anisole, which can be adapted for comparative studies.
Materials:
-
Anisole
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
To a flask containing anisole, slowly add the nitrating mixture dropwise while maintaining the temperature between 0-10 °C with an ice bath and vigorous stirring.
-
After the addition is complete, continue stirring for a specified time (e.g., 30 minutes) while monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization to separate the ortho and para isomers.
Conclusion
The methylsulfanyl group is a versatile ortho-, para-directing group in electrophilic aromatic substitution, often favoring the para product, particularly in sterically demanding reactions like Friedel-Crafts acylation. While it is generally considered an activating group, its activating effect is less pronounced than that of the methoxy group. In directed ortho-metalation, the coordinating ability of the sulfur atom allows for regioselective functionalization at the ortho position, although a quantitative comparison with other strong directing groups like -OCH₃ and -N(CH₃)₂ requires further investigation. The provided experimental data and protocols offer a solid foundation for researchers to harness the unique directing effects of the methylsulfanyl group in the synthesis of complex aromatic molecules. Further studies to quantify the product distributions and relative rates in reactions like nitration will provide a more complete understanding of this valuable functional group.
References
- 1. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]
- 2. Page loading... [guidechem.com]
- 3. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-(Methylsulfanyl)but-2-yne: A Guide for Laboratory Professionals
For immediate reference, treat 1-(Methylsulfanyl)but-2-yne as a flammable and potentially hazardous chemical. Proper disposal through a licensed waste management provider is mandatory. This guide provides essential safety and logistical information for the handling and disposal of this compound.
Researchers and professionals in drug development and other scientific fields must adhere to strict protocols for the disposal of chemical waste to ensure personnel safety and environmental protection. The following procedures provide a detailed framework for the proper disposal of this compound.
Hazard Assessment and Characterization
Key Hazard Considerations:
-
Flammability: The presence of a butyne group suggests the compound is flammable. Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[1][2]
-
Toxicity: The toxicological properties have not been thoroughly investigated. However, many organic sulfur compounds are known to be hazardous. Upon combustion, it may produce toxic gases such as sulfur oxides, carbon monoxide, and carbon dioxide.[3]
-
Reactivity: The compound is stable under recommended storage conditions but may react with strong oxidizing agents.[3]
Quantitative Data Summary:
| Property | Value/Information | Source |
| Chemical Formula | C₅H₈S | Inferred |
| Molecular Weight | 100.19 g/mol | Inferred |
| Physical State | Likely a liquid | Inferred |
| Boiling Point | Not available | N/A |
| Flash Point | Not available; assume low | N/A |
| Hazards | Flammable, potentially harmful | Inferred |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the risk of inhalation is high, a respirator may be necessary.
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and to ensure compliant disposal.
-
Waste Container: Use a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][4] It should be stored away from incompatible materials, particularly strong oxidizing agents.[3]
Disposal Methodology
Disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Fully identify and quantify the amount of this compound to be disposed of. Note any contamination with other chemicals.
-
Package the Waste:
-
Ensure the waste is in a sealed, compatible container.
-
Verify that the container is properly labeled with all required information.
-
-
Contact a Licensed Disposal Service:
-
Provide the waste disposal company with the chemical name and any available hazard information.
-
Arrange for a scheduled pickup of the hazardous waste.
-
-
Recommended Disposal Method: The preferred method of disposal for flammable organic compounds like this is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This ensures the complete destruction of the compound and the safe handling of any hazardous combustion byproducts.[1]
-
Documentation: Maintain all records related to the disposal of the chemical, including manifests from the waste disposal company, as required by local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Small Spills:
-
Ensure the area is well-ventilated. Remove all sources of ignition.[1]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-(Methylsulfanyl)but-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of 1-(Methylsulfanyl)but-2-yne (CAS No. 118891-26-2). The following procedures and data are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational plans.
Personal Protective Equipment (PPE)
Due to the lack of specific quantitative safety data for this compound, the following PPE recommendations are based on the known hazards of its functional groups: thioethers and alkynes, and its likely flammable nature. Thioethers can be malodorous and may have toxicological properties that are not fully characterized. Alkynes can be flammable and, in some cases, reactive.
Quantitative Data Summary for Recommended PPE
| PPE Component | Specification | Rationale & Further Guidance |
| Hand Protection | Nitrile or Neoprene gloves (minimum 5 mil thickness) | Provides good resistance to a range of organic chemicals. For prolonged or immersive contact, consider heavier-duty gloves and always check manufacturer's compatibility charts. Breakthrough times will vary based on glove material, thickness, and concentration of the chemical. Change gloves immediately if contaminated. |
| Eye Protection | Tightly-fitting safety goggles or a full-face shield | Protects against splashes and potential vapors. A face shield is recommended when handling larger quantities or when there is a significant splash hazard. |
| Respiratory Protection | Air-purifying respirator with organic vapor (OV) cartridges (e.g., Type A) | Recommended when working outside of a certified chemical fume hood or in poorly ventilated areas. The specific cartridge type should be selected based on a risk assessment. For unknown concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[1] |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes | A flame-retardant lab coat is essential due to the flammability of the compound. Ensure shoes are made of a non-porous material. |
Experimental Protocols: Handling and Storage
2.1. Handling Procedure
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: This compound is expected to be flammable. Eliminate all potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment. Use non-sparking tools for all transfers.
-
Air-Sensitive Handling: Depending on the reactivity of the compound, handling under an inert atmosphere (e.g., using a Schlenk line or in a glove box) may be necessary to prevent oxidation or other reactions with air and moisture.
-
Transfers: For transfers, use syringes or cannulas that have been dried in an oven and purged with an inert gas.
-
Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
2.2. Storage Plan
-
Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number, and relevant hazard pictograms.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to maintain purity and prevent degradation.
Disposal Plan
3.1. Waste Collection
-
Liquid Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled hazardous waste container.
3.2. Decontamination and Disposal
-
Glassware Decontamination: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste. For thioether residues, a subsequent rinse with a dilute bleach solution can help to oxidize and deodorize the glassware.
-
Spill Cleanup: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure adequate respiratory protection during cleanup.
-
Final Disposal: All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
